Antibacterial agent 34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N5O6S |
|---|---|
Molecular Weight |
373.39 g/mol |
IUPAC Name |
[(2S,5R)-7-oxo-2-(5-piperidin-4-yl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H19N5O6S/c19-13-17-7-9(18(13)24-25(20,21)22)1-2-10(17)12-16-15-11(23-12)8-3-5-14-6-4-8/h8-10,14H,1-7H2,(H,20,21,22)/t9-,10+/m1/s1 |
InChI Key |
XWPOCWHEQTTXMA-ZJUUUORDSA-N |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CCNCC4 |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C4CCNCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Novel Benzopyran Derivatives as Antibacterial Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Benzopyran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antibacterial effects against a range of pathogens. This technical guide provides a comprehensive overview of recent advancements in the design, synthesis, and evaluation of novel benzopyran derivatives as antibacterial agents, with a focus on their mechanisms of action, structure-activity relationships, and relevant experimental protocols.
Synthesis of Novel Benzopyran Derivatives
The synthesis of benzopyran derivatives often involves multicomponent reactions, leveraging the principles of green chemistry for efficiency and sustainability. A common strategy involves the reaction of substituted phenols or naphthols with aldehydes and activated methylene compounds.
One illustrative synthetic approach is the one-pot, three-component reaction of a 1-naphthol, an aromatic aldehyde, and benzenesulfonyl acetonitrile in the presence of a catalytic amount of piperidine under solvent-free microwave irradiation. This method offers several advantages, including high yields, short reaction times, and a simple experimental setup.[1]
General Synthetic Scheme:
-
Starting Materials: 1-naphthol, various aromatic aldehydes, benzenesulfonyl acetonitrile.
-
Catalyst: Piperidine.
-
Reaction Conditions: Microwave irradiation, solvent-free.
-
Product: 2-amino-3-phenylsulfonyl-4-aryl-4H-benzochromene derivatives.[1]
Another versatile approach involves the synthesis of coumarin-based (2H-benzopyran-2-one) derivatives. These can be synthesized starting from 2-oxo-4-phenyl-2H-benzo[b]pyran-7-yl-oxyacetic acid hydrazides, which are then further modified to introduce various heterocyclic moieties such as azetidin-2-ones, pyrrolidin-2-ones, oxadiazoles, and thiazolidin-4-ones.[2][3]
Antibacterial Activity of Benzopyran Derivatives
Numerous studies have demonstrated the potent antibacterial activity of novel benzopyran derivatives against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and measuring the zone of inhibition in agar diffusion assays.
Quantitative Data Summary
The following tables summarize the antibacterial activity of selected novel benzopyran derivatives from recent studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Amphiphilic Benzopyran Derivatives [4]
| Compound | S. aureus (ATCC 29213) | S. aureus (ATCC 43300) (MRSA) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| 4h | 1 µg/mL | 2 µg/mL | 4 µg/mL | >128 µg/mL | >128 µg/mL |
| 17e | 2 µg/mL | 4 µg/mL | 4 µg/mL | >128 µg/mL | >128 µg/mL |
| Vancomycin | 1 µg/mL | 1 µg/mL | 4 µg/mL | >128 µg/mL | >128 µg/mL |
| Polymyxin B | 32 µg/mL | 64 µg/mL | 128 µg/mL | 1 µg/mL | 1 µg/mL |
Table 2: Inhibition Zone Diameters of Benzopyran-2-one Derivatives (10 mg/mL) [5]
| Compound | Bacillus subtilis | Sarcina lutea | Staphylococcus aureus | Escherichia coli |
| 2f | 20 mm | 15 mm | - | 15 mm |
| 3f | - | - | - | 9 mm |
| 5d | 18 mm | 12 mm | - | 13 mm |
| Tetracycline | 30 mm | 28 mm | 25 mm | 27 mm |
Note: '-' indicates no significant activity.
Table 3: IC50 Values for DNA Gyrase B Inhibition [2][6]
| Compound | IC50 (µM) |
| 8d | 0.76 |
| Novobiocin | 0.41 |
| Ciprofloxacin | 2.72 |
Mechanisms of Antibacterial Action
Novel benzopyran derivatives exert their antibacterial effects through various mechanisms, with two prominent pathways being the inhibition of bacterial DNA gyrase and the disruption of the bacterial cell membrane.
Inhibition of DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[2][6] This enzyme is a validated target for antibacterial drug discovery as it is absent in higher eukaryotes.[2][6]
Benzopyrone derivatives, particularly those based on the coumarin scaffold, have been shown to be competitive inhibitors of the ATP-binding site on the GyrB subunit of DNA gyrase.[6] By binding to this site, these compounds prevent the ATP hydrolysis that is necessary for the enzyme's function, ultimately leading to the inhibition of DNA replication and bacterial death.[7] Molecular docking studies have revealed that these derivatives form key interactions with amino acid residues within the ATP-binding pocket of GyrB.[2][6]
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel benzopyran-2-one derivatives of expected antimicrobial activity through DNA gyrase-B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of amphiphilic benzopyran derivatives as potent antibacterial agents against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antibacterial Spectrum of Teixobactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teixobactin is a novel depsipeptide antibiotic, isolated from the previously unculturable soil bacterium Eleftheria terrae. It represents a new class of antibiotics with a unique mechanism of action that has generated significant interest in the scientific community due to its potent activity against a wide range of Gram-positive pathogens and the lack of detectable resistance development. This technical guide provides a comprehensive overview of the antibacterial spectrum of Teixobactin, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.
Antibacterial Spectrum of Teixobactin
Teixobactin exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including several multidrug-resistant strains. Notably, it has shown no activity against Gram-negative bacteria. The antibacterial efficacy of Teixobactin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of Teixobactin and its synthetic analogues against various clinically relevant bacterial isolates.
| Bacterial Strain | Teixobactin Analogue | MIC (μg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | Synthetic Teixobactin | 0.25 | [1] |
| Methicillin-resistant S. aureus (MRSA) ATCC 33591 | Teixobactin Analogue 3 | 2 | [2] |
| Methicillin-resistant S. aureus (MRSA) | Teixobactin Analogue 4 | 2-4 | [3] |
| Methicillin-resistant S. aureus (MRSA) | Teixobactin Analogue 5 | 2-4 | [3] |
| Vancomycin-resistant Enterococcus (VRE) | Teixobactin Analogue 3 | 8-16 | [3] |
| Vancomycin-resistant Enterococcus (VRE) | Teixobactin Analogue 4 | 4 | [3] |
| Vancomycin-resistant Enterococcus (VRE) | Teixobactin Analogue 5 | 2-16 | [3] |
| Bacillus subtilis ATCC 6051 | Teixobactin Analogue 5 | 0.5 | [3] |
| Enterococcus faecalis ATCC 29212 | L-Chg10-teixobactin | 0.8 | [4] |
| Enterococcus faecalis ATCC 47077 | L-Chg10-teixobactin | 0.8 | [4] |
| Escherichia coli | Teixobactin Derivatives | 32 | [3] |
| Pseudomonas aeruginosa | Teixobactin Derivatives | 64 | [3] |
Experimental Protocols
A standardized method for determining the antibacterial susceptibility of an agent is crucial for reproducible and comparable results. The following protocol outlines the broth microdilution method, a common technique used to determine the MIC of Teixobactin and its derivatives.
Protocol: Broth Microdilution Method for MIC Determination[3]
-
Preparation of Bacterial Inoculum:
-
Isolate bacterial colonies from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Teixobactin Dilutions:
-
Prepare a stock solution of the Teixobactin derivative in a suitable solvent (e.g., 5% DMSO)[4].
-
Perform two-fold serial dilutions of the stock solution in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted Teixobactin.
-
The final volume in each well should be 200 μL[3].
-
Include a growth control well (bacteria and broth without antibiotic) and a sterility control well (broth only).
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the Teixobactin derivative at which no visible bacterial growth is observed[3].
-
-
Determination of Minimum Bactericidal Concentration (MBC) (Optional):
-
To determine the MBC, subculture the contents of the wells showing no visible growth onto fresh agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count[4].
-
Mechanism of Action and Signaling Pathways
Teixobactin exerts its potent bactericidal effect by inhibiting bacterial cell wall synthesis through a unique dual-targeting mechanism. It binds to highly conserved precursors of peptidoglycan and teichoic acid, specifically Lipid II and Lipid III[5][6][7]. This binding prevents the incorporation of these precursors into the growing cell wall, ultimately leading to cell lysis and death[5]. The primary target of Teixobactin is Lipid II, a crucial component in the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall[8].
Visualization: Teixobactin's Mechanism of Action
The following diagram illustrates the mechanism of action of Teixobactin, highlighting its interaction with Lipid II and the subsequent disruption of the bacterial cell wall synthesis pathway.
Caption: Teixobactin binds to Lipid II, a key precursor in peptidoglycan synthesis, thereby inhibiting cell wall formation and leading to bacterial cell lysis.
A significant aspect of Teixobactin's mechanism is its ability to bind to the pyrophosphate and sugar moieties of Lipid II, which are highly conserved and less prone to mutational changes[8]. This multi-target binding is believed to be the reason for the observed lack of resistance development. Furthermore, recent studies suggest a two-pronged attack where Teixobactin not only sequesters Lipid II but also forms supramolecular fibrils that disrupt the integrity of the bacterial membrane[8].
A metabolomics study on the effect of a synthetic teixobactin analogue on Methicillin-Resistant Staphylococcus aureus (MRSA) revealed significant perturbations in the bacterial cell envelope, affecting membrane lipids and the biosynthesis of peptidoglycan and teichoic acid[6]. This study also highlighted that teixobactin significantly suppressed the production of D-alanyl-D-lactate, an intermediate involved in vancomycin resistance, explaining the lack of cross-resistance with vancomycin[6][9].
Conclusion
Teixobactin represents a promising new frontier in the fight against antimicrobial resistance. Its potent and selective activity against Gram-positive pathogens, coupled with a novel mechanism of action that appears to circumvent common resistance pathways, makes it a prime candidate for further drug development. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists working to harness the therapeutic potential of this remarkable antibiotic. Continued investigation into its structure-activity relationships and in vivo efficacy is essential to translate its promising preclinical profile into a clinically valuable therapeutic agent.
References
- 1. Total synthesis of teixobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Teixobactin - Wikipedia [en.wikipedia.org]
- 6. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]
- 8. news-medical.net [news-medical.net]
- 9. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Cytotoxicity of Novel Antibacterial Compounds: A Technical Guide
Introduction
The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. A critical step in this process is the evaluation of the cytotoxic effects of these new compounds on mammalian cells to ensure their safety for therapeutic use.[1][2] This technical guide provides an in-depth overview of the core methodologies used to assess the cytotoxicity of novel antibacterial compounds, presents a framework for data interpretation, and illustrates key cellular pathways involved in compound-induced cell death.
Data Presentation: Comparative Cytotoxicity of Novel Antibacterial Compounds
A crucial aspect of preclinical drug development is the quantitative assessment of a compound's toxicity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.[3] The 50% cytotoxicity concentration (CC50) is similarly the concentration needed to cause a 50% reduction in cell viability.[4] The following tables summarize hypothetical quantitative data for a series of novel antibacterial compounds against various cell lines, providing a clear comparison of their cytotoxic potential.
Table 1: In Vitro Cytotoxicity (IC50) of Novel Antibacterial Compounds
| Compound ID | Target Bacteria | Human Cell Line | IC50 (µM) |
| ABC-101 | Staphylococcus aureus | HeLa | 25.5 |
| HepG2 | 32.1 | ||
| HEK293 | > 100 | ||
| XYZ-202 | Pseudomonas aeruginosa | A549 | 15.8 |
| MCF-7 | 18.2 | ||
| NIH/3T3 | 75.3 | ||
| PQR-303 | Escherichia coli | Caco-2 | 50.1 |
| HUVEC | 88.9 |
Table 2: Cell Viability in Response to Treatment with Novel Antibacterial Compounds
| Compound ID | Concentration (µM) | Cell Line | % Cell Viability (MTT Assay) |
| ABC-101 | 10 | HeLa | 85.2 ± 4.1 |
| 25 | HeLa | 51.3 ± 3.5 | |
| 50 | HeLa | 22.7 ± 2.9 | |
| XYZ-202 | 10 | A549 | 60.1 ± 5.2 |
| 25 | A549 | 35.8 ± 4.8 | |
| 50 | A549 | 10.4 ± 1.9 |
Table 3: Markers of Apoptosis Induced by Novel Antibacterial Compounds
| Compound ID | Concentration (µM) | Cell Line | Caspase-3/7 Activation (Fold Change) | Annexin V Positive Cells (%) |
| ABC-101 | 25 | HeLa | 3.2 ± 0.4 | 45.6 ± 3.7 |
| XYZ-202 | 15 | A549 | 4.5 ± 0.6 | 62.1 ± 4.2 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to accurate cytotoxicity assessment. The following sections provide step-by-step methodologies for key assays.
2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the novel antibacterial compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a buffered solution of SDS and DMF) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
2.2. LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with the test compound as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent like Triton X-100).[10]
-
Supernatant Collection: After incubation, carefully transfer the cell culture supernatant to a new 96-well plate.[10]
-
LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.[9][11]
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30-60 minutes.[9][10]
-
Stop Reaction: Add a stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-520 nm.[10][11]
2.3. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.[12] Common assays to detect apoptosis include Annexin V staining for early apoptosis and caspase activity assays for the execution phase.
2.3.1. Annexin V Staining
-
Cell Preparation: After treatment, harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
2.3.2. Caspase Activity Assay
-
Cell Lysis: After treatment, lyse the cells to release their contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., Caspase-3/7).
-
Incubation: Incubate at room temperature to allow the caspase to cleave the substrate.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.
Mandatory Visualizations
Visualizing experimental workflows and cellular signaling pathways can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.
3.1. Experimental Workflows
3.2. Signaling Pathways
Apoptosis is primarily regulated by two interconnected pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[12][13] Both pathways converge on the activation of executioner caspases, which are responsible for dismantling the cell.[14][15]
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. journals.asm.org [journals.asm.org]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Investigating the Membrane Selectivity of Antimicrobial Agent-34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the membrane selectivity of Antimicrobial agent-34, a compound with significant antibacterial potency. This document outlines the agent's mechanism of action, presents key quantitative data on its selectivity, and offers detailed experimental protocols for its evaluation.
Core Concepts: Membrane Selectivity of Antimicrobial Agents
Antimicrobial agents that target the cell membrane are of significant interest in combating infectious diseases, particularly those caused by antibiotic-resistant bacteria. The efficacy of such agents is determined not only by their ability to disrupt microbial membranes but also by their selectivity for bacterial over mammalian cells. A high degree of selectivity is crucial for minimizing host toxicity and ensuring a favorable therapeutic window. Antimicrobial agent-34 demonstrates a promising profile by effectively targeting bacterial membranes while exhibiting lower activity against host cells.
Mechanism of Action
Antimicrobial agent-34 exerts its bactericidal effect through a multi-pronged attack on the bacterial cell envelope, leading to rapid cell death. The primary mechanism involves the disruption of the integrity of the bacterial cell membrane.[1] This initial interaction is followed by a cascade of downstream events, including the dissipation of the transmembrane potential, an increase in intracellular reactive oxygen species (ROS), and subsequent leakage of essential cytoplasmic components such as proteins and DNA.[1]
Caption: Mechanism of action of Antimicrobial agent-34.
Data Presentation: Quantitative Analysis of Selectivity
The selectivity of Antimicrobial agent-34 is quantified by comparing its potent activity against bacteria with its relatively low toxicity towards mammalian cells. The following tables summarize the key quantitative data.
Table 1: Antimicrobial Activity of Agent-34
| Organism Type | Bacterial Strain | MIC (µg/mL) |
| Gram-positive | Staphylococcus aureus (and others) | 1-4 |
| Gram-negative | Klebsiella pneumoniae ATCC10031 | 4 |
| Gram-negative | Acinetobacter baumannii ATCC19606 | 2 |
| Gram-negative | Escherichia coli ATCC25922 | 4 |
MIC (Minimum Inhibitory Concentration): The lowest concentration of the agent that prevents visible growth of a microorganism.[2][3]
Table 2: Cytotoxicity and Selectivity Index of Agent-34
| Assay | Value |
| Hemolytic Concentration 50% (HC50) | 131.1 µg/mL |
| Selectivity Index (HC50/MIC) | 65.6 |
HC50 (Hemolytic Concentration 50%): The concentration of the agent that causes 50% lysis of red blood cells. Selectivity Index: A ratio that indicates the agent's preference for bacterial cells over mammalian cells. A higher index signifies greater selectivity.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the membrane selectivity of Antimicrobial agent-34.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.[3][4][5][6]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of Antimicrobial agent-34 in a suitable solvent. Perform two-fold serial dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted agent.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Antimicrobial agent-34 at which no visible bacterial growth (turbidity) is observed.
Hemolysis Assay
This assay measures the lytic activity of the agent against red blood cells to determine the HC50 value.[7][8]
Protocol:
-
Red Blood Cell Preparation: Obtain fresh human or animal red blood cells (RBCs). Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the RBCs in PBS to a final concentration of 1-2%.
-
Incubation with Agent: Add different concentrations of Antimicrobial agent-34 to the RBC suspension in a 96-well plate. Include a negative control (PBS) and a positive control (Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement of Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 405 nm or 570 nm) using a microplate reader.
-
Calculation of Hemolysis: Calculate the percentage of hemolysis for each concentration relative to the positive control. The HC50 is the concentration that causes 50% hemolysis.
Bacterial Membrane Potential Assay
This assay utilizes a voltage-sensitive fluorescent dye to measure changes in the bacterial transmembrane potential.[9][10]
Caption: Workflow for the bacterial membrane potential assay.
Protocol:
-
Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer (e.g., PBS with glucose).
-
Dye Loading: Add a voltage-sensitive dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), to the bacterial suspension and incubate to allow the dye to equilibrate across the bacterial membrane.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorometer.
-
Addition of Agent: Add Antimicrobial agent-34 to the suspension.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity. Depolarization of the membrane will cause a change in fluorescence, which can be quantified.
Intracellular Reactive Oxygen Species (ROS) Assay
This assay measures the generation of ROS within bacterial cells upon treatment with the antimicrobial agent.[11][12][13]
Protocol:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase.
-
Dye Incubation: Incubate the bacterial cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). The dye is non-fluorescent until oxidized by ROS.
-
Treatment with Agent: Treat the cells with Antimicrobial agent-34.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer or flow cytometer. The intensity of the fluorescence is proportional to the amount of intracellular ROS.
DNA and Protein Leakage Assay
This assay quantifies the leakage of intracellular macromolecules, such as DNA and proteins, as a result of membrane damage.[14][15][16][17]
Protocol:
-
Bacterial Treatment: Treat a bacterial suspension with Antimicrobial agent-34 for a specified period.
-
Centrifugation: Centrifuge the suspension to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the supernatant, which will contain any leaked cellular components.
-
Quantification:
-
DNA Leakage: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer to quantify the amount of leaked DNA.
-
Protein Leakage: Use a standard protein quantification method, such as the Bradford assay, to measure the concentration of protein in the supernatant.[14]
-
Conclusion
Antimicrobial agent-34 demonstrates significant potential as a therapeutic agent due to its potent bactericidal activity and high selectivity for bacterial membranes. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive framework for researchers and drug development professionals to further investigate and characterize the membrane-selective properties of this and other novel antimicrobial compounds. The multi-faceted mechanism of action, involving membrane disruption, depolarization, ROS production, and leakage of cellular contents, underscores its efficacy as a robust antimicrobial agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. protocols.io [protocols.io]
- 5. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. frontiersin.org [frontiersin.org]
- 11. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 12. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 13. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. Cytoplasmic Leakage and Protein Leakage Analysis of Ocimum Gratissimum Stem Extract-Mediated Silver Nanoparticles Against Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Time-Kill Assay of a New Antibacterial Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
The time-kill assay is a dynamic method used in microbiology to assess the in vitro antimicrobial activity of a compound over time.[1][2] This application note provides a detailed protocol for conducting a time-kill assay to determine the bactericidal or bacteriostatic effects of a new antibacterial agent against a specific bacterial strain.[1][3] The assay involves exposing a standardized inoculum of bacteria to various concentrations of the antimicrobial compound and measuring the number of viable organisms at specified time intervals.[2][4] A compound is typically considered bactericidal if it causes a ≥3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][3][5] A bacteriostatic agent, on the other hand, inhibits bacterial growth but does not significantly reduce the number of viable bacteria.[1][6]
Experimental Workflow
The overall workflow of a time-kill assay involves several key stages, from preparation of the bacterial inoculum and antimicrobial agent to data collection and analysis.
Caption: A general workflow diagram for a time-kill assay.
Materials and Methods
Materials
-
Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
New antibacterial compound
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Appropriate agar medium (e.g., Tryptic Soy Agar - TSA)
-
Sterile saline (0.9%) or Phosphate Buffered Saline (PBS)
-
Sterile test tubes or flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35-37°C)
-
Spiral plater or materials for spread plating
-
Colony counter
Experimental Protocols
3.2.1. Inoculum Preparation
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile broth medium.
-
Incubate the broth culture at 35-37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard. This typically corresponds to approximately 1-5 x 10^8 CFU/mL.
-
Dilute the bacterial suspension in sterile broth to achieve a final starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay tubes.[4]
3.2.2. Antimicrobial Compound Preparation
-
Prepare a stock solution of the new antibacterial compound in a suitable solvent.
-
Perform serial dilutions of the stock solution to create a range of test concentrations. These concentrations are often based on the previously determined Minimum Inhibitory Concentration (MIC) of the compound (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC).[4][7]
3.2.3. Assay Setup
-
Dispense the appropriate volume of broth medium into sterile test tubes.
-
Add the prepared antimicrobial compound dilutions to the respective tubes.
-
Include the following controls:
-
Growth Control: Broth medium with the bacterial inoculum but no antimicrobial compound.
-
Sterility Control: Broth medium without bacteria or antimicrobial compound.
-
-
Inoculate all tubes (except the sterility control) with the prepared bacterial suspension to achieve the final concentration of ~5 x 10^5 CFU/mL.
3.2.4. Incubation and Sampling
-
Incubate all tubes at 35-37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.[4]
3.2.5. Bacterial Enumeration
-
Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. The spread plate method is commonly used.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point and concentration using the following formula:
-
CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL)
-
Data Presentation
The results of the time-kill assay are typically presented in both tabular and graphical formats.
Tabular Data
Summarize the quantitative data in a table to allow for easy comparison of the different concentrations and time points.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.70 | 5.68 | 5.71 | 5.69 | 5.70 |
| 2 | 6.50 | 5.80 | 5.20 | 4.50 | 3.10 |
| 4 | 7.80 | 6.00 | 4.50 | 3.10 | <2.00 |
| 8 | 8.90 | 6.20 | 3.80 | <2.00 | <2.00 |
| 24 | 9.50 | 6.10 | 3.50 | <2.00 | <2.00 |
Note: <2.00 indicates the count is below the limit of detection.
Graphical Data
Plot the Log10 CFU/mL against time for each concentration of the antimicrobial compound. This graphical representation, known as a time-kill curve, provides a visual depiction of the compound's activity.[8][9]
Caption: Logic for interpreting time-kill curve results.
Interpretation of Results
-
Bactericidal Activity: A ≥3-log10 decrease in CFU/mL (a 99.9% reduction) from the initial inoculum indicates bactericidal activity.[1][3][5]
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, with the bacterial count remaining relatively stable or not significantly increasing compared to the initial inoculum, suggests bacteriostatic activity.[1][4]
-
No Effect: If the bacterial growth in the presence of the compound is similar to the growth control, the compound has no significant antibacterial effect at that concentration.
Conclusion
The time-kill assay is a critical tool for characterizing the pharmacodynamics of a new antibacterial compound. By providing detailed information on the rate and extent of bacterial killing, this assay helps to classify a compound as bactericidal or bacteriostatic and informs its potential clinical application. Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is essential for obtaining reproducible and reliable results.[1][3][4]
References
- 1. emerypharma.com [emerypharma.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. scribd.com [scribd.com]
- 4. actascientific.com [actascientific.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Method for assessing the in vivo efficacy of Antibacterial agent 34 in animal models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Preclinical evaluation of these agents in relevant animal models is a critical step in the drug development pipeline, providing essential data on in vivo efficacy, pharmacokinetics, and pharmacodynamics (PK/PD).[1][2][3] This document outlines detailed protocols for assessing the in vivo antibacterial efficacy of a novel therapeutic candidate, "Antibacterial Agent 34," using established murine models of infection. The methodologies described herein are designed to ensure robustness, reproducibility, and translatability of preclinical findings.[4]
Two of the most common and well-characterized models for evaluating antibacterial agents are the neutropenic mouse thigh infection model and the murine pneumonia model.[2][4] The thigh model is particularly useful for studying the pharmacodynamics of an antimicrobial agent in a localized soft tissue infection, while the pneumonia model simulates a more complex respiratory tract infection.[2][3][5] Both models often utilize immunosuppressed (neutropenic) animals to isolate the effect of the antibacterial agent from the host's immune response, providing a conservative estimate of the drug's activity.[6]
Key Efficacy Parameters
The primary endpoint for these studies is the reduction in bacterial burden in the target tissue (thigh or lungs) following treatment with this compound. This is typically measured as a change in the number of colony-forming units (CFU) per gram of tissue compared to a vehicle-treated control group.[2] Survival analysis can also be employed as a key endpoint, particularly in sepsis models.[7]
Pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and the time that the concentration remains above the minimum inhibitory concentration (MIC) are crucial for correlating drug exposure with antibacterial effect.[6][8]
Experimental Protocols
Animal Model and Husbandry
-
Species: Specific pathogen-free female ICR (CD-1) or C57Bl/6J mice, 6-8 weeks old.[2][9]
-
Housing: Animals should be housed in individually ventilated cages with access to sterile food and water ad libitum. All procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
Induction of Neutropenia
To create an immunocompromised state and minimize the influence of the host immune system on bacterial clearance, mice are rendered neutropenic.[3][10][11]
-
Protocol: Administer cyclophosphamide intraperitoneally (i.p.) at a dose of 150 mg/kg four days prior to infection, followed by a second i.p. dose of 100 mg/kg one day before infection.[2][9][10][11] This regimen has been shown to induce profound neutropenia for at least three days.[10][11]
Bacterial Strain and Inoculum Preparation
-
Bacterial Strains: Clinically relevant strains of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae) with known MIC values for this compound should be used.
-
Inoculum Preparation:
-
Streak the bacterial strain on an appropriate agar plate (e.g., Trypticase Soy Agar with 5% sheep's blood) and incubate overnight at 37°C.[2]
-
Inoculate a few colonies into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate at 37°C with shaking to reach the mid-logarithmic growth phase.
-
Harvest the bacteria by centrifugation, wash the pellet with sterile phosphate-buffered saline (PBS) or saline, and resuspend in PBS to the desired concentration (CFU/mL). The final concentration should be confirmed by serial dilution and plating.[12]
-
Murine Thigh Infection Model Protocol
This model is highly standardized for assessing antimicrobial efficacy in a soft tissue infection.[3]
-
Infection Procedure:
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., subcutaneous, intravenous, or oral).[9]
-
A vehicle control group (receiving only the drug's solvent) and potentially a positive control group (treated with a standard-of-care antibiotic) should be included.
-
Treatment can be administered as a single dose or in multiple doses over a 24-hour period.[2]
-
-
Endpoint Measurement (Bacterial Load):
-
At 24 hours post-infection, euthanize the mice.[2]
-
Weigh the tissue and homogenize it in a known volume of sterile PBS (e.g., 3 mL) using a tissue homogenizer.[2]
-
Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.[2]
-
Plate 0.1 mL of appropriate dilutions onto agar plates in duplicate.[2]
-
Incubate the plates overnight at 37°C and count the resulting colonies to determine the CFU per gram of thigh tissue.[2]
-
Murine Pneumonia Model Protocol
This model is used to evaluate the efficacy of antibacterial agents against respiratory pathogens.[4][5]
-
Infection Procedure:
-
Following the neutropenia induction protocol, anesthetize the mice.
-
Instill a 30-50 µL volume of the bacterial suspension (e.g., K. pneumoniae or P. aeruginosa at approximately 1.5 x 10^7 CFU) into the trachea via intranasal or intratracheal administration.[5]
-
-
Treatment:
-
Initiate treatment with this compound at a specified time post-infection (e.g., 2 hours).
-
Include vehicle and optional positive control groups.
-
-
Endpoint Measurement (Bacterial Load):
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different treatment groups.
Table 1: In Vivo Efficacy of this compound in the Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | N | Mean Bacterial Load (log10 CFU/g thigh) ± SD | Reduction vs. Vehicle (log10 CFU/g) |
| Vehicle Control | - | q8h | 6 | 7.5 ± 0.4 | - |
| This compound | 10 | q8h | 6 | 5.2 ± 0.5 | 2.3 |
| This compound | 30 | q8h | 6 | 3.8 ± 0.6 | 3.7 |
| This compound | 100 | q8h | 6 | 2.1 ± 0.3 | 5.4 |
| Positive Control | X | q8h | 6 | 3.5 ± 0.4 | 4.0 |
Table 2: In Vivo Efficacy of this compound in the Murine Pneumonia Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | N | Mean Bacterial Load (log10 CFU/g lung) ± SD | Reduction vs. Vehicle (log10 CFU/g) |
| Vehicle Control | - | q12h | 6 | 8.1 ± 0.6 | - |
| This compound | 25 | q12h | 6 | 6.5 ± 0.7 | 1.6 |
| This compound | 75 | q12h | 6 | 4.9 ± 0.8 | 3.2 |
| Positive Control | Y | q12h | 6 | 5.2 ± 0.5 | 2.9 |
Visualization of Experimental Workflow
A clear understanding of the experimental timeline and procedures is crucial for successful execution. The following diagram illustrates the general workflow for the in vivo efficacy studies.
Signaling Pathway Visualization
While a specific signaling pathway for "this compound" is not defined, a general representation of a host-pathogen interaction and potential points of therapeutic intervention is useful for conceptual understanding. The following diagram illustrates a simplified bacterial infection and host response pathway.
References
- 1. amr-accelerator.eu [amr-accelerator.eu]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. academic.oup.com [academic.oup.com]
- 7. criver.com [criver.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bacterial inoculum [bio-protocol.org]
- 13. imquestbio.com [imquestbio.com]
Using Antibacterial agent 34 to combat multidrug-resistant bacteria.
Topic: Using Antibacterial Agent 34 to Combat Multidrug-Resistant Bacteria
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals on the use of this compound (also known as compound 4h, Cat. No. HY-161988) as a potent agent against multidrug-resistant (MDR) bacteria.[1]
Introduction
This compound is a novel compound with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its unique mechanism of action, which involves the disruption of the bacterial cell membrane, makes it a promising candidate for combating infections caused by multidrug-resistant pathogens.[1] This document outlines the key characteristics of this compound, its efficacy against various bacterial strains, and detailed protocols for its in vitro evaluation.
Mechanism of Action
This compound exerts its bactericidal effect through a multi-pronged attack on bacterial cells. The primary mechanism involves the destruction of the bacterial cell membrane's integrity. This leads to a cascade of downstream events, including:
-
An increase in intracellular Reactive Oxygen Species (ROS).[1]
-
Leakage of essential cellular components such as proteins and DNA.[1]
-
Disruption of the transmembrane potential.[1]
This rapid, membrane-disrupting action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.[1]
In Vitro Efficacy
The following tables summarize the quantitative data on the efficacy of this compound against a range of bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC43300) | Gram-positive | 1-4 |
| Gram-positive Bacteria (6 strains) | Gram-positive | 1-4 |
| Klebsiella pneumoniae (ATCC10031) | Gram-negative | 4 |
| Acinetobacter baumannii (ATCC19606) | Gram-negative | 2 |
| Escherichia coli (ATCC25922) | Gram-negative | 4 |
Data sourced from MedChemExpress product information.[1]
Table 2: Minimum Bactericidal Concentrations (MBCs) in Different Media
| Medium | MBC (µg/mL) |
| Human Serum | 16 |
| Plasma | 16 |
| Blood | 32 |
Data sourced from MedChemExpress product information.[1]
Table 3: Hemolytic Activity and Selectivity
| Parameter | Value |
| Hemolytic Activity (HC50) | 131.1 µg/mL |
| Selectivity Index (HC50/MIC) | 65.6 |
Data sourced from MedChemExpress product information.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[2][3][4]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.[5]
Materials:
-
This compound
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria in broth without the agent) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which there is no visible growth.
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of the agent over time.[3][4]
Objective: To assess the rate at which this compound kills a bacterial population.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Sterile saline
-
Agar plates
-
Incubator
Procedure:
-
Prepare flasks containing CAMHB with this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x, 16x MIC).[1]
-
Include a growth control flask without the agent.
-
Inoculate each flask with the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time to generate the time-kill curves.
Biofilm Inhibition and Disruption Assay
This protocol assesses the ability of this compound to prevent biofilm formation and destroy pre-formed biofilms.[1]
Objective: To evaluate the anti-biofilm activity of this compound.
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) with 1% glucose
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
Procedure for Inhibition of Biofilm Formation:
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Add the bacterial inoculum (adjusted to 1 x 10⁶ CFU/mL) to each well.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with crystal violet for 15 minutes.
-
Wash the wells again with PBS and allow them to dry.
-
Solubilize the stained biofilm with 95% ethanol.
-
Measure the absorbance at 570 nm to quantify the biofilm biomass.
Procedure for Disruption of Pre-formed Biofilms:
-
Inoculate the wells with the bacterial suspension and incubate for 24 hours to allow biofilm formation.
-
Remove the planktonic bacteria and wash the wells with PBS.
-
Add fresh media containing serial dilutions of this compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining biofilm using the crystal violet staining method described above.
Resistance Development Study
Studies have shown that Staphylococcus aureus ATCC43300 subjected to sub-MIC concentrations (1/2 MIC) of this compound showed only a 2-4 fold increase in MIC over 24 hours, indicating a low potential for resistance development.[1]
In Vivo Efficacy
This compound has demonstrated significant in vivo antibacterial potency in a mouse sepsis model infected with Staphylococcus aureus ATCC43300.[1]
Safety and Selectivity
This compound exhibits good plasma stability and membrane selectivity, with a hemolytic activity (HC50) of 131.1 µg/mL.[1] The high selectivity index (HC50/MIC) of 65.6 suggests a favorable therapeutic window.[1]
Conclusion
This compound is a promising antibacterial candidate with potent activity against a range of multidrug-resistant bacteria. Its rapid, membrane-disrupting mechanism of action and low propensity for inducing resistance make it a valuable tool for researchers and drug developers in the fight against antimicrobial resistance. The protocols provided herein offer a framework for the in vitro evaluation of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Techniques for Evaluating the Effect of Antibacterial Agent 34 on Bacterial Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The bacterial cell membrane is a critical barrier that maintains cellular integrity, regulates the transport of substances, and is the site of essential metabolic processes such as energy generation.[1] Its disruption leads to the leakage of vital cellular components, dissipation of membrane potential, and ultimately, cell death.[1][2] Consequently, the cell membrane is a primary target for many antimicrobial agents.[3] These application notes provide detailed protocols for evaluating the effects of a novel compound, Antibacterial Agent 34, on the integrity and function of bacterial cell membranes. The following sections describe key assays to measure membrane permeability, assess membrane potential, and visualize morphological changes.
Assessment of Membrane Permeability
Membrane permeabilization is a hallmark of cell membrane damage. This can be quantified by monitoring the influx of fluorescent dyes that are typically excluded by cells with intact membranes. Propidium iodide (PI) and SYTOX Green are nucleic acid stains that only enter cells with compromised membranes, exhibiting a significant increase in fluorescence upon binding to intracellular nucleic acids.[3][4][5] The N-phenyl-1-naphthylamine (NPN) uptake assay is particularly useful for assessing outer membrane permeability in Gram-negative bacteria.[6]
Experimental Workflow for Permeability Assays
Caption: Workflow for membrane permeability analysis.
Protocol: Membrane Permeability using Propidium Iodide (PI)
This protocol measures the influx of PI into bacterial cells as an indicator of membrane damage.
Materials:
-
Bacterial culture (e.g., E. coli, S. aureus)
-
This compound stock solution
-
Phosphate-buffered saline (PBS), sterile
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Polymyxin B (Positive Control, for Gram-negative bacteria) or Nisin (for Gram-positive bacteria)
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection (Excitation/Emission ~535/617 nm)
Procedure:
-
Culture Preparation: Grow bacteria in a suitable broth to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Cell Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the pellet twice with sterile PBS and resuspend in PBS to an OD₆₀₀ of 0.2.
-
Assay Setup:
-
Pipette 100 µL of the cell suspension into the wells of the 96-well plate.
-
Add 5 µL of PI working solution (e.g., final concentration of 5 µg/mL) to each well.[7]
-
Include wells for negative controls (cells + PBS, no agent) and positive controls (cells + known membrane-disrupting agent).
-
-
Treatment: Add 10 µL of various concentrations of this compound to the respective wells.
-
Measurement: Immediately place the plate in a microplate reader. Measure fluorescence intensity every 2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (wells with media and PI only).
-
Express the fluorescence intensity as a percentage of the positive control (100% permeabilization).
-
Data Presentation: Membrane Permeability
Table 1: Effect of Agent 34 on Membrane Permeability of E. coli
| Concentration of Agent 34 (µg/mL) | Fluorescence Intensity (AU) at 30 min | % Permeabilization |
|---|---|---|
| 0 (Negative Control) | 150 ± 15 | 2.5% |
| 2 | 850 ± 45 | 14.2% |
| 4 | 2500 ± 120 | 41.7% |
| 8 | 5800 ± 250 | 96.7% |
| 16 | 6000 ± 210 | 100% |
| Positive Control (Polymyxin B) | 6000 ± 180 | 100% |
Assessment of Membrane Potential
The bacterial cytoplasmic membrane maintains a transmembrane potential, which is crucial for cellular functions.[1] Disruption of the membrane by an antibacterial agent often leads to depolarization (a decrease in membrane potential). This can be measured using voltage-sensitive fluorescent dyes.[3] The carbocyanine dye DiSC₃(5) accumulates in polarized cells, leading to self-quenching of its fluorescence. Membrane depolarization causes the dye to be released, resulting in an increase in fluorescence.[4]
Principle of Membrane Potential Assay
Caption: Principle of the DiSC₃(5) membrane potential assay.
Protocol: Membrane Potential using DiSC₃(5)
This protocol measures changes in membrane potential in response to Agent 34.
Materials:
-
Bacterial culture
-
This compound stock solution
-
Buffer (e.g., HEPES with glucose)
-
DiSC₃(5) stock solution (e.g., 1 mM in DMSO)
-
Valinomycin or Carbonyl cyanide m-chlorophenyl hydrazine (CCCP) as a positive control for depolarization.[8]
-
96-well black microplate
-
Fluorimeter or microplate reader (Excitation/Emission ~622/670 nm)
Procedure:
-
Culture and Cell Preparation: Grow and prepare cells as described in section 1.2, resuspending the final pellet in the assay buffer to an OD₆₀₀ of ~0.2.[3]
-
Dye Loading:
-
Assay Setup:
-
Transfer 190 µL of the dye-loaded cell suspension to the wells of the 96-well plate.
-
Measure the baseline fluorescence for 2-5 minutes to ensure a stable, quenched signal.
-
-
Treatment: Add 10 µL of this compound (or controls) to the wells and immediately resume fluorescence measurement.
-
Measurement: Monitor the fluorescence intensity over time (e.g., every minute for 30 minutes). A rapid increase in fluorescence indicates membrane depolarization.
-
Data Analysis: Normalize the fluorescence data to the baseline reading before the addition of the agent. The maximum fluorescence can be determined by adding a potent depolarizing agent like valinomycin at the end of the experiment.
Data Presentation: Membrane Depolarization
Table 2: Depolarization of S. aureus Membranes by Agent 34
| Concentration of Agent 34 (µg/mL) | Maximum Fluorescence Increase (Fold Change) | Time to Max Depolarization (min) |
|---|---|---|
| 0 (Negative Control) | 1.1 ± 0.1 | > 30 |
| 1 | 2.5 ± 0.3 | 15 |
| 2 | 4.8 ± 0.5 | 8 |
| 4 | 8.2 ± 0.6 | 3 |
| Positive Control (CCCP) | 8.5 ± 0.4 | 1 |
Visualization of Membrane Damage
Direct visualization of the bacterial cell surface can provide invaluable qualitative evidence of an antibacterial agent's mechanism. Electron microscopy techniques are powerful tools for observing ultrastructural changes.[6]
Protocol: Scanning Electron Microscopy (SEM)
This protocol outlines the steps to visualize morphological changes on the bacterial surface after treatment with Agent 34.
Materials:
-
Bacterial culture
-
This compound
-
PBS or appropriate buffer
-
Primary fixative (e.g., 2.5% glutaraldehyde in PBS)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration
-
Hexamethyldisilazane (HMDS) for drying
-
Poly-L-lysine coated coverslips
-
SEM stubs and sputter coater (e.g., gold-palladium)
Procedure:
-
Treatment: Treat a mid-log phase bacterial culture (OD₆₀₀ ~0.5) with a bactericidal concentration of Agent 34 for a predetermined time (e.g., 1-2 hours). Include an untreated control.
-
Fixation:
-
Harvest a small volume of the treated and untreated cultures by centrifugation.
-
Gently resuspend the pellet in the primary fixative and incubate for 1-2 hours at 4°C.
-
-
Mounting:
-
Wash the fixed cells with PBS.
-
Place a drop of the cell suspension onto a poly-L-lysine coated coverslip and allow the bacteria to adhere for 20-30 minutes.
-
-
Post-fixation and Dehydration:
-
Fix the adhered bacteria with the secondary fixative (osmium tetroxide) for 1 hour. (Caution: Osmium tetroxide is highly toxic).
-
Wash with PBS.
-
Dehydrate the sample by passing it through a graded ethanol series (e.g., 10 minutes at each concentration).
-
-
Drying and Coating:
-
Chemically dry the sample using HMDS.
-
Mount the coverslip onto an SEM stub using carbon tape.
-
Sputter coat the sample with a thin layer of conductive metal (e.g., gold-palladium).
-
-
Imaging: Observe the samples using a scanning electron microscope. Look for changes in cell morphology, such as surface roughening, blebbing, pore formation, or cell lysis in the Agent 34-treated samples compared to the smooth surfaces of the untreated controls.
Data Presentation: Morphological Changes
Observations from SEM are qualitative. Data should be presented as high-resolution images with descriptive captions detailing the observed effects. For example: "Figure X: SEM micrographs of E. coli treated with Agent 34 (B) show significant membrane disruption, surface blebbing, and cell lysis compared to the smooth, intact morphology of untreated control cells (A)."
References
- 1. Determination of Bacterial Membrane Impairment by Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visualization of Antimicrobial-Induced Bacterial Membrane Disruption with a Bicolor AIEgen [mdpi.com]
- 8. Membrane Potential Assay [bio-protocol.org]
Application Note: High-Throughput Plasma Stability Assessment of Novel Antibacterial Agents
Introduction
The stability of a novel antibacterial agent in plasma is a critical parameter in early drug discovery, significantly influencing its pharmacokinetic profile and in vivo efficacy.[1][2][3] Compounds that rapidly degrade in plasma are likely to exhibit short half-lives and poor bioavailability, leading to suboptimal therapeutic outcomes.[3][4] Therefore, early assessment of plasma stability is essential to identify labile chemical motifs and guide medicinal chemistry efforts towards optimizing drug candidates.[3][5] This application note provides a detailed protocol for a high-throughput in vitro plasma stability assay, enabling researchers to efficiently screen and rank compounds based on their metabolic susceptibility to plasma enzymes, such as esterases and amidases.[1][4]
Experimental Workflow
The following diagram outlines the key steps in the plasma stability assay protocol.
Caption: Experimental workflow for the in vitro plasma stability assay.
Experimental Protocols
This section details the methodologies for performing the plasma stability assay.
1. Materials and Reagents
-
Test Compound: Novel antibacterial agent.
-
Plasma: Pooled human, mouse, or rat plasma (heparinized). Store at -80°C.[6]
-
Solvents: Dimethyl sulfoxide (DMSO), HPLC-grade acetonitrile, and water.
-
Internal Standard (IS): A structurally similar compound not present in the plasma matrix.
-
Control Compounds:
-
Stable Compound (Negative Control): e.g., Verapamil
-
Labile Compound (Positive Control): e.g., Propantheline
-
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
-
Plates: 96-well polypropylene plates.
2. Equipment
-
Liquid handler or multichannel pipettes
-
Incubator capable of maintaining 37°C
-
Centrifuge with a plate rotor
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[4][5]
3. Preparation of Solutions
-
Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions in DMSO.
-
Working Solutions: Dilute the stock solutions with DMSO to an appropriate concentration (e.g., 100 µM).
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard in cold acetonitrile at a concentration that provides a consistent and robust signal (e.g., 100 ng/mL).
4. Assay Procedure
-
Thaw Plasma: Thaw the desired species' plasma in a 37°C water bath and centrifuge at approximately 3000 rpm for 10 minutes to pellet any cryoprecipitates.[6]
-
Pre-warm Plasma: Pre-warm the plasma to 37°C.
-
Initiate Reaction: In a 96-well plate, add the appropriate volume of plasma. To initiate the reaction, add a small volume of the test compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid protein precipitation and enzyme inhibition.[2][7]
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Time Point Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[1][4]
-
Quench Reaction: Immediately terminate the enzymatic reaction by adding the aliquot to a well of a new 96-well plate containing cold acetonitrile with the internal standard. A typical ratio is 3 volumes of quenching solution to 1 volume of the sample.[8]
-
Protein Precipitation: Vortex the plate to ensure thorough mixing and allow the proteins to precipitate.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 rpm) for 10-20 minutes to pellet the precipitated proteins.[8]
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound. The method should be optimized for the specific antibacterial agent and the internal standard.
-
Monitor the peak area ratio of the analyte to the internal standard.[4]
6. Data Analysis
-
Calculate Percent Remaining: The percentage of the test compound remaining at each time point is calculated relative to the amount present at the zero-minute time point.[4]
-
% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100
-
-
Determine the Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining versus the incubation time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The half-life is calculated using the following equation: t½ = 0.693 / k.[4]
-
Data Presentation
The quantitative results of the plasma stability assay should be summarized in clear and concise tables for easy comparison between different compounds and species.
Table 1: Plasma Stability of Novel Antibacterial Agents in Human Plasma
| Compound ID | t½ (min) | % Remaining at 60 min | % Remaining at 120 min |
| ABX-001 | >120 | 98.5 | 95.2 |
| ABX-002 | 45.8 | 35.2 | 12.1 |
| ABX-003 | 89.1 | 65.7 | 43.8 |
| Verapamil | >120 | 99.1 | 98.5 |
| Propantheline | 15.2 | 5.6 | <1.0 |
Table 2: Cross-Species Comparison of Plasma Stability for ABX-002
| Species | t½ (min) | % Remaining at 60 min | % Remaining at 120 min |
| Human | 45.8 | 35.2 | 12.1 |
| Mouse | 25.3 | 15.9 | 2.5 |
| Rat | 38.9 | 28.4 | 8.1 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Variability between Replicates | Inconsistent pipetting, improper mixing, or sample processing errors. | Ensure proper calibration of pipettes and thorough mixing at each step. Automate liquid handling where possible. |
| Compound Appears Unstable at Time 0 | Poor solubility, non-specific binding to the plate, or instability in the assay buffer. | Check the solubility of the compound. Use low-binding plates. Ensure the compound is stable in the buffer without plasma. |
| No Degradation Observed for Positive Control | Inactive plasma enzymes, incorrect incubation temperature, or issues with the analytical method. | Use a fresh batch of pooled plasma. Verify the incubator temperature. Confirm the sensitivity and linearity of the LC-MS/MS method. |
By following this detailed protocol, researchers can obtain reliable and reproducible data on the plasma stability of novel antibacterial agents, facilitating informed decision-making in the drug discovery and development process.
References
- 1. Plasma Stability Assay | Bienta [bienta.net]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Plasma Stability Assay | Domainex [domainex.co.uk]
- 6. In vitro plasma stability assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Synthesis of Antibacterial Agent 34 (Compound 4h): A Detailed Protocol for Laboratory Researchers
For Immediate Release
This application note provides a comprehensive protocol for the laboratory synthesis of the potent antibacterial agent, compound 34 (also referred to as compound 4h in select literature), a novel (S,Z)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol outlines the multi-step synthesis, purification, and analytical characterization of the target compound, along with a summary of its reported antibacterial activity.
Introduction
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Compound 34 (4h) belongs to a class of thioxothiazolidinone derivatives that have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This document details the synthetic route, enabling researchers to produce this compound for further investigation and development.
Data Presentation
Table 1: Antibacterial Activity of Compound 34 (4h) - Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus KCTC 503 | 4 | [2] |
| Methicillin-Resistant S. aureus (MRSA) CCARM 3167 | 2 | [1] |
| Methicillin-Resistant S. aureus (MRSA) CCARM 3506 | 2 | [1] |
| Quinolone-Resistant S. aureus (QRSA) CCARM 3505 | 2 | [1] |
| Quinolone-Resistant S. aureus (QRSA) CCARM 3518 | 2 | [1] |
Experimental Protocols
The synthesis of antibacterial agent 34 (compound 4h) is a three-step process, commencing with the preparation of two key intermediates, which are then condensed to yield the final product.
Step 1: Synthesis of Intermediate 1: 5-(4-fluorophenyl)furan-2-carbaldehyde
This intermediate is synthesized via a Meerwein arylation reaction.
Materials:
-
4-fluoroaniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Furfural
-
Acetone
-
Copper(II) chloride
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
In a suitable reaction vessel, dissolve 4-fluoroaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite to the cooled aniline solution to form the diazonium salt.
-
In a separate flask, prepare a solution of furfural and copper(II) chloride in acetone.
-
Slowly add the freshly prepared diazonium salt solution to the furfural solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford 5-(4-fluorophenyl)furan-2-carbaldehyde as a solid.
Step 2: Synthesis of Intermediate 2: (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
This intermediate is prepared from the amino acid L-leucine.
Materials:
-
L-leucine
-
Sodium hydroxide
-
Carbon disulfide
-
Sodium chloroacetate
-
Hydrochloric acid (dilute)
Procedure:
-
In a round-bottomed flask, dissolve L-leucine (30.3 mmol) and sodium hydroxide (30.3 mmol) in water (25 mL).[1]
-
Add carbon disulfide (30.3 mmol) to the solution and stir vigorously overnight at room temperature.[1]
-
Add an aqueous solution of sodium chloroacetate (30.3 mmol) and continue stirring for 3 hours at 23 °C.[1]
-
Acidify the reaction mixture with dilute hydrochloric acid to pH 1.0 and reflux for the time specified in the cited literature.[1]
-
After cooling, collect the precipitate by filtration, wash with water, and dry under vacuum to yield (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid.
Step 3: Synthesis of Compound 34 (4h): (S,Z)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid
The final product is obtained through a Knoevenagel condensation of the two intermediates.
Materials:
-
Intermediate 1 (5-(4-fluorophenyl)furan-2-carbaldehyde) (2.2 mmol)
-
Intermediate 2 ((S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid) (2.0 mmol)
-
Piperidine (10 drops)
-
Glacial acetic acid (10 drops)
-
Ethanol (15 mL)
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
Combine Intermediate 1, Intermediate 2, piperidine, and glacial acetic acid in ethanol in a round-bottomed flask.[2]
-
Reflux the mixture for 4 hours.[2]
-
After cooling to room temperature, evaporate the solvent under reduced pressure.[2]
-
Purify the resulting residue by silica gel column chromatography using a dichloromethane/methanol (100:1) eluent system to afford compound 34 (4h) as a yellow solid.[2]
-
Characterize the final product by ¹H NMR, IR, and high-resolution mass spectrometry to confirm its structure and purity.[1] For compound 4h, the following characterization data has been reported: Yield 42%, m.p. 74-76 °C.[1]
Visualizations
Synthetic Workflow
Caption: Synthetic route for this compound (compound 4h).
Proposed Mechanism of Antibacterial Action
The antibacterial activity of thiazolidinone derivatives is believed to involve the inhibition of the WalK/WalR two-component system, which is essential for bacterial cell wall metabolism and viability.
Caption: Putative mechanism of action via WalK inhibition.
References
Application of new antibacterial agents in biofilm disruption assays.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. These complex, surface-associated communities of microorganisms are encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier. The development of new antibacterial agents that can effectively disrupt these resilient structures is a critical area of research. These application notes provide an overview of novel antibacterial agents and detailed protocols for assessing their efficacy in biofilm disruption assays.
New Antibacterial Agents for Biofilm Disruption
A variety of novel agents are being investigated for their anti-biofilm properties, targeting different stages of biofilm development, from initial attachment to mature biofilm dispersal.
-
Antimicrobial Peptides (AMPs): These are naturally occurring or synthetic peptides with broad-spectrum antimicrobial activity. AMPs can disrupt bacterial membranes, interfere with cellular processes, and some have been shown to inhibit biofilm formation and eradicate established biofilms. For instance, the peptide PLG0206 has been shown to disrupt Staphylococcus aureus biofilms by targeting wall teichoic acid.[1] Another example, the short cationic peptide 1037, demonstrates good anti-biofilm activity with associated cell death and has been observed to decrease the expression of genes involved in biofilm formation in P. aeruginosa.[1]
-
Quorum Sensing Inhibitors (QSIs): Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including virulence and biofilm formation.[2][3] QSIs disrupt this communication, thereby preventing biofilm formation. For example, a compound has been identified that inhibits the P. aeruginosa PQS quorum-sensing system, making the biofilm more susceptible to antibiotics like tobramycin.[4]
-
Bacteriophages: These are viruses that specifically infect and kill bacteria. Phages can produce enzymes that degrade the biofilm matrix, allowing them to penetrate and lyse the embedded bacteria.[5][6]
-
Enzymes: Enzymes that degrade components of the EPS matrix, such as DNases and proteases, can be used to disrupt biofilms. For instance, Serrapeptase (SPT), a proteolytic enzyme, has demonstrated a dose-dependent inhibition of E. coli biofilm formation.[7]
-
Natural Compounds: A wide range of natural products from marine microorganisms and plants have shown anti-biofilm activity. Cathuitamycins, isolated from Streptomyces, have been successful in preventing Acinetobacter baumannii from forming a protective biofilm in cell culture.[8]
Signaling Pathways in Biofilm Formation and Disruption
Understanding the signaling pathways that regulate biofilm formation is crucial for developing targeted therapies. Two of the most well-studied pathways are regulated by cyclic-di-GMP and quorum sensing.
Cyclic-di-GMP (c-di-GMP) Signaling
Cyclic-di-GMP is a key intracellular second messenger that regulates the transition between planktonic (free-swimming) and sessile (biofilm) lifestyles in many bacteria.[2][9] High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of EPS components and adhesins, while inhibiting motility.[2][3][9] Conversely, low levels of c-di-GMP favor a planktonic existence. New antibacterial agents can target the enzymes responsible for the synthesis (diguanylate cyclases) and degradation (phosphodiesterases) of c-di-GMP.
Caption: c-di-GMP signaling pathway in bacterial biofilm formation.
Quorum Sensing (QS) Signaling
Quorum sensing allows bacteria to coordinate their behavior in a density-dependent manner through the production and detection of signaling molecules called autoinducers.[2] Once a threshold concentration of autoinducers is reached, QS systems activate the expression of genes involved in biofilm formation, virulence factor production, and antibiotic resistance.[2][3] Targeting QS represents a promising anti-biofilm strategy.[10]
Caption: Quorum sensing signaling cascade leading to biofilm formation.
Quantitative Data on New Antibacterial Agents
The efficacy of novel anti-biofilm agents is typically quantified using several key metrics. The following tables summarize representative data for different classes of agents against various bacterial species.
| Agent Class | Agent Example | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBIC (µg/mL) | Reference |
| Antimicrobial Peptide | Octyl gallate (in synergy with Penicillin) | Staphylococcus epidermidis | - | - | 8-fold reduction in MIC/MBC | [11] |
| Antimicrobial Peptide | β-c-AuNPs | Staphylococcus aureus, Candida albicans | 512 | - | - | [11] |
| Organic Acid | Lactic Acid | Various | 1024-2048 | 1024-2048 | - | [11] |
| Quaternary Ammonium Compound | Benzalkonium chloride | Various | - | - | Equal to or surpassed MIC | [11] |
| Macrolide Antibiotic | Erythromycin | Various | - | - | 32 | [11] |
| Small Molecule Inhibitor | PKZ18-22 | Methicillin-resistant S. aureus (MRSA) | - | - | 150 | [12] |
| Standard Antibiotic | Vancomycin | Methicillin-resistant S. aureus (MRSA) | - | - | 1024 | [12] |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
MBIC (Minimum Biofilm Inhibitory Concentration): The lowest concentration of an agent required to inhibit the formation of a biofilm.
Experimental Protocols for Biofilm Disruption Assays
Standardized and reproducible protocols are essential for evaluating the anti-biofilm activity of new compounds.[13] Below are detailed methodologies for common biofilm disruption assays.
Experimental Workflow for Biofilm Disruption Assays
Caption: General experimental workflow for biofilm disruption assays.
Protocol 1: Crystal Violet Staining Assay for Biofilm Biomass Quantification
This is a widely used method to quantify the total biomass of a biofilm.[13][14][15]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
Test compound (new antibacterial agent)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized optical density (e.g., OD600 of 0.05-0.1).
-
Biofilm Formation: Add 100 µL of the diluted bacterial suspension to the wells of a 96-well plate. To test for biofilm inhibition, add the test compound at various concentrations at this stage. Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without shaking to allow for biofilm formation.
-
Treatment of Pre-formed Biofilms (for disruption): After incubation, carefully remove the planktonic cells by aspiration. Gently wash the wells twice with 200 µL of PBS. Add 100 µL of fresh medium containing different concentrations of the test compound to the wells with the established biofilms. Incubate for a further period (e.g., 24 hours).
-
Washing: Discard the medium and wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the negative control wells are colorless.
-
Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
Protocol 2: Tetrazolium Salt (XTT/TTC) Assay for Metabolic Activity
This assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[13][16]
Materials:
-
Biofilms grown in a 96-well plate (as in Protocol 1)
-
2,3,5-triphenyltetrazolium chloride (TTC) or 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) solution
-
Menadione (for XTT assay)
-
PBS
-
Plate reader
Procedure:
-
Biofilm Formation and Treatment: Follow steps 1-3 of the Crystal Violet Staining Assay.
-
Washing: After treatment, remove the medium and wash the wells twice with PBS.
-
Staining:
-
For TTC: Add 100 µL of a 0.5% (w/v) TTC solution in PBS to each well.
-
For XTT: Prepare a solution of XTT (e.g., 1 mg/mL in PBS) and menadione (e.g., 10 µM in acetone). Add 100 µL of the XTT/menadione solution to each well.
-
-
Incubation: Incubate the plate in the dark at 37°C for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Quantification: Measure the absorbance of the colored formazan product at 490 nm (for TTC) or 450-490 nm (for XTT) using a plate reader. The absorbance is proportional to the metabolic activity of the biofilm.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded cells.[14][17]
Materials:
-
Biofilms grown on a suitable surface (e.g., glass coverslips, flow cells)
-
Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)
-
Confocal microscope
Procedure:
-
Biofilm Formation and Treatment: Grow biofilms on a CLSM-compatible surface and treat with the antibacterial agent as described previously.
-
Staining: Gently wash the biofilm with PBS. Add a solution containing the fluorescent stains (e.g., a mixture of SYTO 9 and propidium iodide) and incubate in the dark for 15-30 minutes.
-
Imaging: Gently rinse the biofilm to remove excess stain. Mount the sample on a microscope slide and visualize using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analysis: Use imaging software to analyze the images for biofilm thickness, biovolume, surface coverage, and the ratio of live to dead cells.[18][19]
Conclusion
The development of novel antibacterial agents with anti-biofilm activity is a promising avenue to combat persistent and resistant infections. The protocols and information provided here offer a framework for researchers to effectively screen and characterize new compounds for their ability to disrupt bacterial biofilms. A multi-faceted approach, combining different assay techniques to assess biomass, metabolic activity, and biofilm architecture, will provide a comprehensive understanding of the efficacy of these new agents.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new compound targets bacteria hiding in biofilms | Drug Discovery News [drugdiscoverynews.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel approaches to the treatment of bacterial biofilm infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xtalks.com [xtalks.com]
- 9. Frontiers | Two-Component Signal Transduction Systems: A Major Strategy for Connecting Input Stimuli to Biofilm Formation [frontiersin.org]
- 10. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Battle Against Biofilms: A Focus on Novel Antimicrobial Strategies and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 14. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the dosage of Antibacterial agent 34 for in vivo studies.
Technical Support Center: Antibacterial Agent 34
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this novel therapeutic.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a novel bactericidal agent that inhibits bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism contributes to its potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens and a low propensity for resistance development.
Q2: What are the primary Pharmacokinetic/Pharmacodynamic (PK/PD) indices for this compound?
A: The efficacy of this compound is primarily correlated with the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[1][2] A secondary index is the ratio of the maximum plasma concentration to the MIC (Cmax/MIC).[2][3] For optimal bactericidal activity, an AUC/MIC ratio of >100 is recommended.[1]
Q3: What is the known in vitro activity of this compound against key pathogens?
A: The agent demonstrates potent in vitro activity. The Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms (MIC90) for common pathogens is summarized below.
Table 1: In Vitro Susceptibility of this compound Against Key Pathogens
| Bacterial Species | Strain | MIC90 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.25 |
| Staphylococcus aureus | BAA-1717 (MRSA) | 0.5 |
| Escherichia coli | ATCC 25922 | 0.125 |
| Klebsiella pneumoniae | ATCC 700603 (ESBL) | 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | 1.0 |
Q4: What are the key pharmacokinetic parameters of this compound in mice?
A: Pharmacokinetic properties have been characterized in murine models following a single intravenous (IV) administration. Key parameters are provided below.
Table 2: Key Pharmacokinetic Parameters of this compound in Mice (IV Administration)
| Dose (mg/kg) | Cmax (µg/mL) | T1/2 (hours) | AUC0-inf (µg·h/mL) |
|---|---|---|---|
| 10 | 8.5 | 2.1 | 25 |
| 30 | 25.2 | 2.3 | 78 |
| 100 | 80.1 | 2.5 | 260 |
Troubleshooting In Vivo Studies
Q5: My in vivo efficacy study is showing poor results despite promising in vitro data. What could be the issue?
A: Several factors could contribute to a discrepancy between in vitro and in vivo results:
-
Suboptimal PK/PD Target Attainment: Verify that your dosing regimen achieves the target AUC/MIC ratio of >100 at the site of infection.[1] Consider if the drug penetration to the specific tissue (e.g., lung, thigh) is sufficient.[4]
-
High Protein Binding: this compound has moderate plasma protein binding (~60%). Ensure your dose calculations are based on unbound, free-drug concentrations, as this is the active fraction.
-
Infection Model Severity: The bacterial inoculum size or the immune status of the animal model can significantly impact efficacy.[5] An overwhelming infection may require a more aggressive dosing regimen.
-
Drug Stability/Formulation: Confirm the stability of your formulation under experimental conditions. Precipitation or degradation can lead to lower-than-expected exposure.
Q6: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal models. How do I address this?
A: Toxicity can limit the therapeutic window.
-
Determine the Maximum Tolerated Dose (MTD): If not already done, a formal MTD study is critical. This is defined as the highest dose that does not cause unacceptable side effects.[6][7] The MTD helps establish the upper limit for your efficacy studies.
-
Adjust the Dosing Regimen: Instead of a single high dose, consider fractionation (e.g., splitting the total daily dose into two administrations). This can maintain the target AUC while lowering the Cmax, potentially mitigating toxicity linked to peak concentrations.
-
Refine the Vehicle/Formulation: The vehicle used to dissolve and administer the agent can sometimes contribute to toxicity. Evaluate the tolerability of the vehicle alone in a control group.
Q7: The bacterial burden in my control group is inconsistent between experiments. Why might this be happening?
A: Reproducibility is key for in vivo models.[8] Inconsistent control group outcomes often point to issues with:
-
Inoculum Preparation: Ensure your bacterial culture is in the correct growth phase (e.g., logarithmic phase) and that the inoculum concentration is verified (e.g., by plating serial dilutions) immediately before infection.
-
Infection Route: The route of administration (e.g., intraperitoneal, intravenous, intratracheal) must be performed with precision. Variability in technique can lead to different initial bacterial loads.[5][9]
-
Animal Health Status: Use animals of the same age, sex, and from a consistent supplier. Underlying health issues can affect susceptibility to infection.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.[7][10]
Methodology:
-
Animal Model: Healthy BALB/c mice (6-8 weeks old, n=3-5 per group).
-
Dose Escalation:
-
Administer single intravenous (IV) doses of this compound.
-
Start with a dose expected to be well-tolerated (e.g., 30 mg/kg).
-
Escalate the dose in subsequent groups (e.g., 60, 100, 150, 200 mg/kg).
-
-
Monitoring: Observe animals daily for 7 days post-administration.[10]
-
Endpoints:
-
Clinical Signs: Record signs of toxicity such as lethargy, ruffled fur, abnormal posture, or neurological signs.
-
Body Weight: Measure body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.[7]
-
Mortality: Record any deaths.
-
-
MTD Definition: The MTD is the highest dose at which no mortality and no more than transient, mild-to-moderate clinical signs (e.g., <15% body weight loss) are observed.[6]
Protocol 2: Murine Thigh Infection Efficacy Model
Objective: To evaluate the in vivo efficacy of different dosing regimens of this compound in reducing bacterial burden in a localized infection model.
Methodology:
-
Animal Model: Neutropenic female ICR mice (rendered neutropenic by cyclophosphamide injections).
-
Infection:
-
Prepare a log-phase culture of the target pathogen (e.g., MRSA BAA-1717).
-
Inject 0.1 mL of the bacterial suspension (approx. 1-5 x 10^5 CFU) into the thigh muscle of each mouse.
-
-
Treatment Initiation:
-
Begin treatment 2 hours post-infection.
-
Administer this compound via the desired route (e.g., IV or subcutaneous).
-
Include a vehicle control group and a positive control group (e.g., vancomycin).
-
-
Dosing Regimens: Test several doses based on PK data to achieve a range of AUC/MIC targets (e.g., 30, 60, 100).
-
Endpoint:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions and plate on appropriate agar to determine the bacterial count (CFU/gram of tissue).
-
-
Analysis: Compare the log10 CFU/gram of the treated groups to the 2-hour post-infection control group to determine the net bactericidal or bacteriostatic effect.
Visualizations
Caption: Workflow for In Vivo Dose Optimization of this compound.
Caption: Relationship between Dose, PK/PD, and In Vivo Outcomes.
References
- 1. Pharmacokinetics and pharmacodynamics of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic dose optimization in critically ill patients | Medicina Intensiva [medintensiva.org]
- 4. redemc.net [redemc.net]
- 5. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. COMBINE - Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - IMI AMR Accelerator [amr-accelerator.eu]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
Technical Support Center: Enhancing the Long-Term Stability of Antibacterial Agent 34
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Antibacterial agent 34 for long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Troubleshooting Guide
Issue: Rapid degradation of this compound in solution.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. pH Optimization: Determine the optimal pH for stability by conducting a pH-stability profile. Test a range of pH values (e.g., 3-9) and monitor the degradation rate using a stability-indicating method like HPLC. 2. Buffer Selection: Utilize a buffer system that maintains the optimal pH throughout the experiment. Common buffers include phosphate, citrate, and acetate. Ensure the buffer components do not catalyze degradation. |
| Oxidation | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Antioxidants: Consider the addition of antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). Compatibility and potential interference with the assay must be evaluated. 3. Chelating Agents: If metal ions are suspected to catalyze oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA). |
| Photodegradation | 1. Light Protection: Protect the solution from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.[1] 2. Photostability Studies: Conduct forced degradation studies under controlled light conditions (e.g., UV and visible light) to understand the photosensitivity of the agent. |
| Temperature Sensitivity | 1. Cold Storage: Store stock solutions and working solutions at reduced temperatures. For short-term storage, 2-8°C is often sufficient, while long-term storage may require -20°C or even -80°C.[2] 2. Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated freezing and thawing.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for powdered (lyophilized) this compound?
A1: For long-term stability, powdered forms of antibacterial agents should be stored in a cool, dark, and dry place.[1] Recommended conditions are:
-
Temperature: ≤ -20°C for long-term storage.[2]
-
Light: Protect from light by using opaque containers.
-
Moisture: Store in a desiccator or with a desiccant to minimize moisture, which can initiate degradation.
Q2: How can I improve the stability of this compound in my cell culture medium for a multi-day experiment?
A2: Maintaining stability in a complex environment like a cell culture medium can be challenging.
-
Fresh Preparation: Ideally, prepare fresh solutions of the agent immediately before use.
-
pH and Buffer: Ensure the pH of the final solution is within the stable range for the agent. The culture medium's buffer system should help maintain this pH.
-
Component Compatibility: Be aware that components in the medium, such as metal ions or reactive oxygen species generated by cellular metabolism, can contribute to degradation.
-
Periodic Refreshment: If the experiment's duration exceeds the agent's stability in the medium, consider replacing the medium with freshly prepared agent at appropriate intervals.
Q3: Are there any formulation strategies to enhance the stability of this compound?
A3: Yes, several formulation approaches can improve stability:
-
Encapsulation: Liposomes, nanoparticles, or microparticles can protect the agent from the surrounding environment, thereby increasing its stability.[3]
-
Complexation: Cyclodextrins can form inclusion complexes with drug molecules, shielding them from degradative forces like hydrolysis and oxidation.
-
Solid-State Modifications: Creating salts or co-crystals of the agent can improve its solid-state stability.[4]
Data Presentation
Table 1: Effect of Temperature on the Stability of a Hypothetical Antibacterial Agent in Solution
| Temperature | Half-life (t½) in hours | Degradation Rate Constant (k) in hr⁻¹ |
| 37°C | 24 | 0.0289 |
| 25°C | 96 | 0.0072 |
| 4°C | 672 (28 days) | 0.0010 |
| -20°C | > 4320 (> 6 months) | < 0.00016 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Influence of pH on the Stability of a Hypothetical Antibacterial Agent at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in hr⁻¹ |
| 3.0 | 48 | 0.0144 |
| 5.0 | 240 | 0.0029 |
| 7.0 | 96 | 0.0072 |
| 9.0 | 12 | 0.0578 |
Note: Data is hypothetical and for illustrative purposes, suggesting optimal stability at pH 5.0.
Experimental Protocols
Protocol: pH-Stability Profile of this compound
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 9.
-
HPLC system with a suitable column and detector.
-
pH meter.
-
Constant temperature incubator/water bath.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Buffer Dilution: For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis.
-
Initial Analysis (T=0): Immediately after preparation, analyze each solution by HPLC to determine the initial concentration of the active agent. This will serve as the 100% reference.
-
Incubation: Store aliquots of each buffered solution in a constant temperature incubator (e.g., 25°C or 40°C for accelerated testing). Protect all samples from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution and analyze it by HPLC to quantify the remaining concentration of this compound.
-
Data Analysis:
-
Plot the percentage of the remaining agent against time for each pH.
-
Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order degradation).
-
Plot the degradation rate constant (k) or the calculated half-life (t½) against pH to identify the pH of maximum stability.
-
Visualizations
Caption: Troubleshooting workflow for identifying and addressing instability issues with antibacterial agents.
Caption: Common degradation pathways for antibacterial agents, including hydrolysis, oxidation, and photolysis.
Caption: A typical experimental workflow for conducting a comprehensive stability study of an antibacterial agent.
References
- 1. goldbio.com [goldbio.com]
- 2. faq.edqm.eu [faq.edqm.eu]
- 3. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Antibacterial Agent 34
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with Antibacterial Agent 34 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify the root cause of the issue and find a suitable solution.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with this compound, even at concentrations expected to be non-toxic to mammalian cells. What are the potential causes?
A1: Unexpected cytotoxicity of an antibacterial agent in mammalian cell culture can stem from several factors:
-
Off-Target Effects: While designed to target bacteria, some antibacterial agents can have unintended effects on eukaryotic cells, such as inducing apoptosis or causing mitochondrial dysfunction.[1][2]
-
Compound Instability: this compound might be unstable in your specific cell culture medium, degrading into cytotoxic byproducts.[3] This degradation can be influenced by factors like temperature, pH, and light exposure.[4]
-
Interaction with Media Components: The agent may interact with components in your culture medium, such as serum proteins or other supplements, leading to the formation of a toxic complex or altering its intended activity.[4][5]
-
Contamination: The observed cytotoxicity might not be from your compound but from a cryptic microbial contamination (e.g., mycoplasma) in your cell culture.[6][7]
-
High Compound Concentration: There might be an error in the calculation of the dosing solution, leading to a higher final concentration than intended.
Q2: How can we determine if the observed cytotoxicity is a true off-target effect of this compound or an artifact of our experimental setup?
A2: A systematic troubleshooting approach is necessary. We recommend the following initial steps:
-
Verify Dosing Calculations and Stock Solutions: Double-check all calculations and consider preparing a fresh stock solution of this compound.
-
Test for Contamination: Routinely test your cell cultures for mycoplasma and other potential microbial contaminants.[6]
-
Perform a Vehicle Control: Ensure you are using a proper vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in your experimental wells.
-
Assay for Compound Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, LDH). Run a "no-cell" control with your compound and the assay reagents to check for any direct interaction.
Q3: What are the recommended assays to confirm and characterize the cytotoxicity of this compound?
A3: We recommend using at least two different cytotoxicity assays that measure distinct cellular parameters. This will provide a more comprehensive and reliable assessment of cell viability. Good choices include:
-
MTT or other Tetrazolium-Based Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[8][9]
-
Apoptosis Assays: Assays that measure caspase activation (e.g., Caspase-Glo) can help determine if the cells are undergoing programmed cell death.[10][11]
Troubleshooting Guides
Guide 1: Troubleshooting High Background or False Positives in Cytotoxicity Assays
This guide addresses common issues that can lead to inaccurate cytotoxicity readings.
| Observation | Potential Cause | Recommended Action |
| High absorbance in "no-cell" control wells (MTT Assay) | The compound may be colored or have reducing properties, interfering with the MTT reagent. | Run a control plate with the compound and media but without cells to quantify the background absorbance. Subtract this background from your experimental readings. |
| High absorbance in "no-cell" control wells (LDH Assay) | The compound might be contaminated with LDH or interfere with the enzyme reaction. | Test the compound in a cell-free system with the LDH assay reagents. |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate.[12] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected. |
| Unexpectedly high cytotoxicity in vehicle control wells | The solvent (e.g., DMSO) concentration may be too high and toxic to the cells. | Perform a dose-response curve for the vehicle to determine its non-toxic concentration range for your specific cell line. |
Guide 2: Investigating the Mechanism of Cytotoxicity
If you have confirmed that this compound is indeed cytotoxic, the next step is to understand the underlying mechanism.
| Experimental Question | Recommended Experiment | Expected Outcome if Positive |
| Is the cytotoxicity due to apoptosis? | Caspase-3/7 Activation Assay: Measure the activity of executioner caspases. | Increased caspase activity in treated cells compared to controls.[10][11] |
| Is the cell membrane being compromised? | LDH Release Assay: Quantify the amount of LDH released into the culture medium.[8] | A significant increase in LDH in the supernatant of treated cells.[9] |
| Is the compound affecting mitochondrial function? | Mitochondrial Membrane Potential Assay (e.g., JC-1): Assess the integrity of the mitochondrial membrane. | A decrease in the mitochondrial membrane potential in treated cells. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell viability based on metabolic activity.
Materials:
-
96-well flat-bottom plates
-
Cells in culture
-
This compound stock solution
-
Vehicle (e.g., sterile DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare vehicle controls.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours in the dark, ensuring all crystals are dissolved.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well flat-bottom plates
-
Cells in culture
-
This compound stock solution
-
Vehicle (e.g., sterile DMSO)
-
Complete culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (usually provided in the kit) for positive control
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound and vehicle controls as described in the MTT protocol.
-
Include the following controls:
-
Background Control: Medium only.
-
Vehicle Control: Cells treated with the vehicle.
-
Positive Control (Maximum LDH Release): Cells treated with lysis buffer 45 minutes before the assay endpoint.[15]
-
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (as per the kit's protocol) to a new 96-well plate.[8]
-
Add the LDH reaction mixture to each well.
-
Incubate for the time specified in the kit's protocol at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[15]
Visualizations
Below are diagrams to help visualize key processes and workflows.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Simplified overview of caspase activation pathways in apoptosis.
References
- 1. Selective toxicity of antibacterial agents—still a valid concept or do we miss chances and ignore risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. gulhanemedj.org [gulhanemedj.org]
- 5. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why Use Antibiotics in Cell Culture? [sigmaaldrich.com]
- 7. Antibiotics for Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. Targeting Cell Death in Tumors by Activating Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. cellbiologics.com [cellbiologics.com]
Overcoming inconsistent results in MIC assays with Antibacterial agent 34.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome inconsistent results in Minimum Inhibitory Concentration (MIC) assays with Antibacterial agent 34.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in MIC assays?
A1: Inconsistent MIC results can stem from several factors. The most significant contributors to variability include inter-laboratory and intra-laboratory procedural differences, inherent biological variability among bacterial strains, and the specific protocols used.[1][2] Key experimental factors that can influence outcomes are the size of the bacterial inoculum, the duration of the assay, the composition of the growth medium, and the method used to determine bacterial growth.[3][4][5]
Q2: My MIC values for this compound are inconsistent across replicates. What could be the cause?
A2: Inconsistent results across replicates often point to issues with the homogeneity of the test substance in the assay wells.[6] This can be particularly prevalent with compounds that are difficult to dissolve or prone to precipitation. Ensure that this compound is fully solubilized in the stock solution and that it is thoroughly mixed at each dilution step. Other potential causes include inaccurate pipetting, variations in the number of bacteria added to each well, or edge effects in the microtiter plate.
Q3: How much variation in MIC results is considered acceptable?
A3: Due to the serial two-fold dilution method typically used in MIC assays, a variability of ±1 two-fold dilution is generally considered acceptable.[7] For example, if the modal MIC is 8 µg/mL, results of 4 µg/mL and 16 µg/mL would be within the expected range of variability. However, greater variation warrants a thorough investigation of the experimental procedure.
Q4: Can the choice of growth medium affect the MIC of this compound?
A4: Yes, the composition of the growth medium can significantly impact the activity of an antibacterial agent and the growth of the bacteria.[4] Components in the media can interact with the antibacterial agent, altering its effective concentration. It is crucial to use the recommended and standardized medium, such as Mueller-Hinton Broth, to ensure consistency and comparability of results.
Q5: What is the "inoculum effect," and could it be affecting my results with this compound?
A5: The inoculum effect is the observation that the MIC of an antibacterial agent increases with a higher initial bacterial inoculum size.[5] If the bacterial suspension is too dense, it can lead to an underestimation of the agent's potency. Standardizing the inoculum to approximately 5 x 10^5 CFU/mL is critical for reproducible MIC results.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to inconsistent MIC results with this compound.
Problem 1: High Variability in MIC Values Between Replicates
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization of this compound | - Visually inspect the stock solution for any precipitate. - Consider using a different solvent or gentle warming if the agent's stability permits. - Vortex the stock solution before preparing dilutions. |
| Inaccurate Pipetting | - Calibrate pipettes regularly.[4] - Use appropriate pipette volumes for the amounts being transferred. - Change pipette tips between each dilution. |
| Uneven Inoculum Distribution | - Ensure the standardized bacterial suspension is thoroughly mixed before adding to the wells. - Inoculate wells in a consistent and timely manner. |
| Edge Effects in Microtiter Plate | - Avoid using the outermost wells of the plate, as they are more prone to evaporation. - Alternatively, fill the outer wells with sterile broth to maintain humidity. |
Problem 2: MIC Values are Consistently Higher or Lower Than Expected
| Potential Cause | Troubleshooting Step |
| Incorrect Inoculum Density | - Standardize the bacterial inoculum using a spectrophotometer (OD600) and confirm with colony counts.[9] The target is typically 5 x 10^5 CFU/mL in the final well volume.[8] |
| Degradation of this compound | - Prepare fresh stock solutions for each experiment. - Store stock solutions at the recommended temperature and protect from light if necessary. |
| Inappropriate Incubation Conditions | - Ensure the incubator is maintaining the correct temperature (typically 35-37°C) and atmosphere.[8] - Verify the incubation time is standardized (usually 16-20 hours).[5] |
| Media Composition Issues | - Use fresh, high-quality Mueller-Hinton Broth. - Check the pH of the medium.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing. If necessary, gentle warming or sonication may be applied if the compound's stability is not compromised.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at the recommended temperature (e.g., -20°C or -80°C) to avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay
-
Prepare Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in Mueller-Hinton Broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Prepare Antibiotic Dilutions:
-
In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth to all wells.
-
Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as a positive control (broth with inoculum, no agent), and column 12 as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[11] This can be determined by visual inspection or using a microplate reader.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Poisoned Well: Enhancing the Predictive Value of Antimicrobial Susceptibility Testing in the Era of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Refining the synthesis process of Antibacterial agent 34 for higher yield.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in refining the synthesis process of Antibacterial Agent 34 for a higher yield. The information is tailored for researchers, scientists, and drug development professionals.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a novel fluoroquinolone derivative. The synthesis involves three key steps: a Gould-Jacobs reaction to form the quinolone core, a nucleophilic aromatic substitution (SNAr) to attach the piperazine side-chain, and a final ester hydrolysis.
Question 1: Low yield in Step 1 (Gould-Jacobs Reaction) - Formation of the Quinolone Core.
-
Answer: Low yields in the Gould-Jacobs reaction are often attributed to incomplete cyclization or side reactions.[1] The thermal cyclization step is critical and requires high temperatures.[1] To improve the yield, consider the following:
-
Temperature Optimization: Ensure the reaction temperature is sufficiently high to drive the intramolecular cyclization. A thorough time-temperature examination is often necessary to find the optimal conditions that maximize product formation while minimizing degradation.[1]
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes reduce reaction times and enhance yields for this type of reaction.[2]
-
Purity of Starting Materials: Verify the purity of the aniline derivative and the diethyl ethoxymethylenemalonate. Impurities can interfere with the initial condensation and subsequent cyclization.
-
Removal of Ethanol: The reaction produces ethanol as a byproduct. Efficient removal of ethanol can help drive the equilibrium towards the product.
-
Question 2: The SNAr reaction (Step 2) is slow or incomplete.
-
Answer: The nucleophilic aromatic substitution (SNAr) reaction is sensitive to several factors. The rate of this reaction is dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring.[3][4]
-
Solvent Choice: Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation and leave the nucleophile more reactive.
-
Base Strength: The choice and stoichiometry of the base are crucial. A strong, non-nucleophilic base like DBU or a carbonate base is often used to deprotonate the piperazine derivative, increasing its nucleophilicity.
-
Temperature: Increasing the reaction temperature can significantly accelerate the reaction rate. However, monitor for potential side reactions or degradation of the product.
-
Leaving Group: While the fluorine atom of the fluoroquinolone core is a good leaving group in SNAr reactions due to its high electronegativity, ensure there are no competing leaving groups.[3][4]
-
Question 3: Difficulty in purifying the final product after ester hydrolysis (Step 3).
-
Answer: Purification of the final carboxylic acid product can be challenging due to its polarity and potential for zwitterion formation.
-
pH Adjustment: Carefully adjust the pH of the solution during workup. The product will precipitate at its isoelectric point. This can be an effective initial purification step.
-
Recrystallization: Use a suitable solvent system for recrystallization. A mixture of a polar solvent (like ethanol or acetic acid) and a less polar co-solvent might be effective.
-
Chromatography: If recrystallization is insufficient, reversed-phase chromatography (such as with a C18 column) can be an effective method for purifying polar compounds.[5][6] Ion-exchange chromatography is another potential strategy.[5]
-
Trituration: Suspending the crude product in a solvent in which the impurities are soluble but the product is not can be a simple and effective purification technique.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Gould-Jacobs reaction in this synthesis?
-
A1: The thermal cyclization step of the Gould-Jacobs reaction typically requires high temperatures, often in the range of 250-300°C.[1] It is crucial to perform optimization studies to find the ideal balance between reaction rate and product stability.[1]
Q2: Can I use a different base for the SNAr reaction?
-
A2: Yes, while potassium carbonate is commonly used, other bases like cesium carbonate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or triethylamine can be employed. The choice of base can influence the reaction rate and yield, so it may be worth screening a few options.
Q3: How can I monitor the progress of the ester hydrolysis?
-
A3: The progress of the ester hydrolysis can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you should observe the disappearance of the starting material (ester) spot and the appearance of a new, more polar spot corresponding to the carboxylic acid product. For HPLC, you will see the peak for the starting material decrease while the peak for the product increases.
Q4: What are some common side products in the synthesis of this compound?
-
A4: In the Gould-Jacobs step, incomplete cyclization can lead to the anilidomethylenemalonic ester intermediate as a major impurity.[1] During the SNAr reaction, side reactions can occur if there are other reactive sites on the piperazine derivative. In the final hydrolysis step, incomplete reaction will leave unreacted starting material.
III. Quantitative Data Summary
Table 1: Optimization of the SNAr Reaction (Step 2)
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | K2CO3 | 80 | 12 | 65 |
| 2 | DMSO | K2CO3 | 80 | 12 | 78 |
| 3 | NMP | K2CO3 | 80 | 12 | 75 |
| 4 | DMSO | Cs2CO3 | 80 | 10 | 85 |
| 5 | DMSO | K2CO3 | 100 | 8 | 82 |
| 6 | DMSO | DBU | 80 | 10 | 88 |
Table 2: Effect of Reaction Time on Ester Hydrolysis (Step 3)
| Entry | Time (h) | Conversion (%) |
| 1 | 2 | 70 |
| 2 | 4 | 95 |
| 3 | 6 | >99 |
| 4 | 8 | >99 |
IV. Experimental Protocols
Step 1: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (Quinolone Core)
-
In a round-bottom flask, combine 1 equivalent of the starting aniline derivative with 1.2 equivalents of diethyl ethoxymethylenemalonate.
-
Heat the mixture to 140-150°C for 2 hours.
-
Increase the temperature to 250°C and maintain for 30 minutes to effect cyclization.
-
Cool the reaction mixture to room temperature.
-
The solid product is triturated with diethyl ether, filtered, and washed with cold ethanol to yield the quinolone core.
Step 2: Synthesis of Ethyl 7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
To a solution of the quinolone core (1 equivalent) in DMSO, add N-methylpiperazine (1.5 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 100°C for 8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture and pour it into ice water.
-
The precipitated product is collected by filtration, washed with water, and dried under vacuum.
Step 3: Synthesis of this compound (Ester Hydrolysis)
-
Suspend the product from Step 2 (1 equivalent) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and acidify with 2N hydrochloric acid to a pH of approximately 7.
-
The precipitated product is collected by filtration, washed with water and then with a small amount of cold ethanol.
-
Dry the final product under vacuum.
V. Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the SNAr reaction (Step 2).
References
- 1. ablelab.eu [ablelab.eu]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Antibacterial agent 34 in bactericidal assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of incubation time for Antibacterial Agent 34 in bactericidal assays.
Troubleshooting Guide
This guide addresses common issues encountered during time-kill assays with this compound.
Issue: No bactericidal activity observed at any time point.
Possible Cause 1: Incubation time is too short. this compound is a cell wall synthesis inhibitor, and its bactericidal effect is time-dependent, requiring active cell division. If the incubation period is too short, the agent may not have sufficient time to act, especially on bacteria with slower growth rates.
Solution:
-
Extend the incubation time. We recommend a time-course experiment with sampling at 0, 2, 4, 6, 8, and 24 hours.[1][2]
-
Ensure the bacterial culture is in the exponential growth phase at the start of the experiment.[3]
Possible Cause 2: Incorrect concentration of Agent 34. The concentration of the agent may be below the Minimum Bactericidal Concentration (MBC).
Solution:
-
First, determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
-
Test a range of concentrations at and above the MIC (e.g., 1x, 2x, 4x, and 8x MIC) in your time-kill assay.[4]
Possible Cause 3: Inactivation of the agent. Components in the culture medium could be interfering with or degrading Agent 34. The agent's stability might also be affected by factors like pH and temperature.[5][6]
Solution:
-
Verify the stability of Agent 34 in your specific test medium over the course of the experiment.
-
Ensure the pH of the medium is within the optimal range for Agent 34 activity (pH 7.2-7.4).
Issue: Bacterial regrowth observed at later time points.
Possible Cause: Agent 34 degradation or selection for resistant subpopulations. this compound may degrade over a 24-hour incubation period, allowing surviving bacteria to multiply.[7] It is also possible that a small, resistant subpopulation of bacteria is present.
Solution:
-
Assess the stability of Agent 34 in your assay conditions over 24 hours.
-
Plate the regrown bacteria on agar containing Agent 34 to check for resistance.
-
Consider if the initial bactericidal effect (e.g., at 4-6 hours) is sufficient for your research question. A bactericidal effect is typically defined as a 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[1][8]
Data Presentation: Effect of Incubation Time on Bactericidal Activity
The table below summarizes typical results from a time-kill assay with E. coli and S. aureus, demonstrating the importance of optimizing incubation time.
| Time (hours) | E. coli (CFU/mL) at 4x MIC | Log Reduction (E. coli) | S. aureus (CFU/mL) at 4x MIC | Log Reduction (S. aureus) |
| 0 | 5.2 x 10^5 | 0 | 5.0 x 10^5 | 0 |
| 2 | 1.1 x 10^5 | 0.68 | 3.5 x 10^5 | 0.15 |
| 4 | 4.5 x 10^3 | 2.06 | 9.1 x 10^4 | 0.74 |
| 6 | <100 | >3.72 | 2.0 x 10^3 | 2.40 |
| 8 | <100 | >3.72 | <100 | >3.70 |
| 24 | <100 | >3.72 | <100 | >3.70 |
Note: The initial inoculum was approximately 5 x 10^5 CFU/mL. A bactericidal effect (>3-log reduction) is achieved at 6 hours for E. coli and 8 hours for S. aureus.
Experimental Protocol: Time-Kill Assay
This protocol provides a standardized method for assessing the bactericidal activity of Agent 34.
-
Inoculum Preparation: Culture bacteria overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.[9]
-
Assay Setup: In sterile tubes, combine the bacterial inoculum with Agent 34 at the desired concentrations (e.g., 0x, 1x, 2x, 4x, 8x MIC). Include a growth control tube with no agent.
-
Incubation: Incubate all tubes at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.[10]
-
Quantification: Perform serial dilutions of the collected aliquots in a neutralizing buffer or sterile saline. Plate the dilutions onto appropriate agar plates.
-
Colony Counting: Incubate the plates overnight at 37°C. Count the number of colonies to determine the CFU/mL at each time point.[11]
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. Determine the time required to achieve a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[1]
Caption: Workflow for a standard time-kill assay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Agent 34?
A1: The optimal incubation time depends on the bacterial species and its growth rate. For rapidly growing bacteria like E. coli, a bactericidal effect (≥3-log reduction) is typically observed within 4-6 hours at concentrations ≥4x MIC. For slower-growing organisms like S. aureus, it may take 6-8 hours. We recommend conducting a full time-course experiment (up to 24 hours) to determine the optimal endpoint for your specific strain.[7][12]
Q2: Why is the bactericidal action of Agent 34 time-dependent?
A2: this compound inhibits a key enzyme involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition is most effective when cells are actively dividing and synthesizing new cell wall material. Therefore, the extent of killing is dependent on the duration of exposure, allowing more cells to enter this susceptible phase.
Caption: Time-dependent mechanism of Agent 34.
Q3: Can I shorten the standard 18-24 hour incubation for susceptibility testing?
A3: While traditional MIC and MBC assays often use an 18-24 hour endpoint, time-kill assays can provide valuable data at earlier time points.[12] For Agent 34, determining the rate of kill (e.g., at 4, 6, or 8 hours) can be more informative than a single endpoint. The appropriate incubation time depends on the specific goals of your experiment.[13][14]
Q4: What factors other than time can influence the bactericidal activity of Agent 34?
A4: Several factors can impact the efficacy of Agent 34. These include the concentration of the agent, the bacterial growth phase and inoculum size, temperature, pH, and the specific components of the growth medium.[6][15][16] It is crucial to standardize these conditions across experiments for reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Serum bactericidal assay. [bio-protocol.org]
- 4. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. 2.7. Serum Bactericidal Activity (SBA) Assay [bio-protocol.org]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Shortening the incubation time for antimicrobial susceptibility testing by disk diffusion for Enterobacteriaceae: how short can it be and are the results accurate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Kill Curves versus MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting issues with Antibacterial agent 34 in a mouse sepsis model.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Antibacterial agent 34 in a mouse sepsis model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antibacterial agent with potent activity against Gram-positive bacteria and good activity against several Gram-negative bacteria.[1] Its mechanism of action involves the disruption of the bacterial cell membrane's integrity. This leads to an increase in intracellular reactive oxygen species (ROS) and the leakage of essential molecules like proteins and DNA, ultimately causing bacterial death.[1]
Q2: We are observing high variability and mortality in our control group. What are the common causes?
High variability in sepsis models is a common challenge. Several factors related to the animal and the procedure can influence outcomes:
-
Animal Characteristics: The age, weight, sex, and genetic strain of the mice can significantly impact sepsis mortality.[2] For example, C57BL/6 mice are commonly used.[3][4]
-
Sepsis Model Technique: The Cecal Ligation and Puncture (CLP) model is considered a gold standard but is technically demanding.[2][5][6] Mortality is directly affected by the length of the ligated cecum, the size of the needle used for puncture (e.g., 21-G vs. 22-G), and the number of punctures.[2][3][4][5]
-
Supportive Care: Adequate fluid resuscitation (e.g., 1 ml of subcutaneous normal saline) after surgery is critical to prevent hypovolemic shock and reduce mortality, even when using antibiotics.[3][7]
-
Surgeon Experience: Consistency in the surgical procedure is crucial to minimize variation between experiments.[2]
Q3: this compound is not improving survival rates in our sepsis model. What are potential reasons?
If this compound is not showing efficacy, consider the following factors:
-
Timing of Administration: The timing of antibiotic administration is critical and directly relates to survival.[7] Delaying treatment can significantly reduce its effectiveness. For instance, administering antibiotics at 6 hours post-CLP can be more effective than at 12 hours.[7]
-
Dosage and Route: Suboptimal dosing will not achieve the necessary plasma concentration to be effective.[8] Administration via drinking water can lead to unpredictable plasma levels and is generally not recommended.[9] Bolus dosing via intraperitoneal or intravenous injection is more likely to achieve effective concentrations.[7][9] The efficacy of Agent 34 is dose-dependent.[1]
-
Severity of Sepsis: In extremely severe (fulminant) sepsis models, the overwhelming inflammatory response may be the primary driver of mortality, rather than the live bacterial load alone. In such cases, even effective antibiotics may not improve survival, as bacterial debris can still trigger a lethal septic response.[10][11]
-
Infecting Pathogen: Confirm that the bacterial species used in your model (e.g., Staphylococcus aureus) is susceptible to this compound. Agent 34 has a minimum inhibitory concentration (MIC) range of 1-4 μg/mL against several Gram-positive bacteria.[1]
-
Drug Stability: Ensure the agent is stored correctly and that the formulation for injection is stable.
Q4: What are the potential side effects or toxicity concerns with this compound?
While specific in-vivo toxicity data for this compound is limited in the provided search results, general principles of antibiotic toxicity in animal models apply.[12] The agent demonstrates good plasma stability.[1] However, researchers should always monitor for signs of distress or adverse reactions in the animals post-administration, such as changes in behavior, breathing, or mobility.[13] All antimicrobials can cause adverse effects, and it's essential to balance the potential benefit against the risk of harm.[14]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target Organism(s) | Reference |
| MIC Range | 1-4 μg/mL | 6 Gram-positive bacteria | [1] |
| MIC | 4 μg/mL | Klebsiella pneumoniae ATCC10031 | [1] |
| MIC | 2 μg/mL | Acinetobacter baumannii ATCC19606 | [1] |
| MIC | 4 μg/mL | Escherichia coli ATCC25922 | [1] |
| MBC (Human Serum) | 16 μg/mL | S. aureus | [1] |
| MBC (Human Plasma) | 16 μg/mL | S. aureus | [1] |
| MBC (Human Blood) | 32 μg/mL | S. aureus | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: Comparison of Common Mouse Sepsis Models
| Model Type | Description | Advantages | Disadvantages |
| Cecal Ligation & Puncture (CLP) | Surgical ligation and needle puncture of the cecum, leading to polymicrobial peritonitis.[5] | Gold standard; closely mimics human clinical sepsis pathophysiology with tissue necrosis and a polymicrobial infection.[5][6] | Technically challenging; high potential for inter-investigator variability.[2][6] |
| Bacterial Injection | Intraperitoneal or intravenous injection of a known quantity of a specific bacterium (e.g., E. coli, S. aureus).[7] | Highly reproducible; allows for the study of a specific pathogen.[7] | Does not fully replicate the complexity of human sepsis which often involves a persistent infection source.[7] |
| Fecal Slurry Injection | Intraperitoneal injection of a fecal suspension to induce polymicrobial peritonitis.[6] | Simple; minimizes variability related to surgical skill and cecum anatomy.[6] | May not fully replicate the initial inflammatory focus and tissue necrosis seen in CLP.[6] |
Experimental Protocols
Detailed Protocol: Cecal Ligation and Puncture (CLP) Mouse Model
This protocol is a synthesis of established methods.[3][4][5] All procedures must be approved by the institution's Animal Care and Use Committee.
1. Animals and Acclimation:
-
Species/Strain: Male C57BL/6 mice, 8-12 weeks old, weighing 20-30g.[3][4]
-
Housing: House animals in a facility with a stable temperature, humidity, and a 12-hour light/dark cycle. Allow free access to standard chow and water.[6]
-
Acclimation: Allow mice to acclimate for a minimum of 3 days before any experimental procedures.[6]
2. Anesthesia and Surgical Preparation:
-
Anesthetize the mouse via intraperitoneal injection of an appropriate anesthetic (e.g., 80 mg/kg pentobarbital).[3] Confirm proper anesthetic depth by lack of pedal reflex.
-
Shave the abdomen and sterilize the area with an appropriate antiseptic.
3. Surgical Procedure:
-
Make a small (~1 cm) midline abdominal incision to expose the cecum.[3]
-
Carefully exteriorize the cecum, avoiding damage to the blood supply.
-
Ligate the cecum with a 4-0 silk ligature. The position of the ligation determines the severity; a common placement is midway between the base of the cecum and the distal pole.[3] Ensure the ligation does not cause intestinal obstruction.[4]
-
Puncture the ligated cecum through-and-through (once) with a 21-gauge needle.[3] A smaller needle (e.g., 22-G) will result in lower severity.[4]
-
Gently squeeze the cecum to extrude a small amount of fecal material into the peritoneum.[3]
-
Carefully return the cecum to the abdominal cavity.
-
Close the abdominal incision in layers (peritoneum and skin).
4. Post-Operative Care:
-
Immediately after surgery, provide fluid resuscitation by administering 1 ml of sterile normal saline subcutaneously.[3]
-
Administer analgesics as required by your approved animal protocol.
-
Return the mouse to a clean cage and monitor recovery closely. Survival should be monitored at least twice daily for 7 days.[3]
5. Sham Control:
-
Sham-operated mice should undergo the same procedure (anesthesia, incision, cecum exposure, and closure) but without the cecal ligation and puncture.[3]
Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow for a mouse sepsis study using the CLP model.
Caption: Troubleshooting flowchart for unexpected results in the sepsis model.
Signaling and Mechanism Pathways
Caption: Mechanism of action for this compound on a bacterial cell.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Mice and sepsis model [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optimizing Antimicrobial Therapy by Integrating Multi-Omics With Pharmacokinetic/Pharmacodynamic Models and Precision Dosing [frontiersin.org]
- 9. Antibiotic Administration in the Drinking Water of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Why Antibiotic Treatment Is Not Enough for Sepsis Resolution: an Evaluation in an Experimental Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Update on the adverse effects of antimicrobial therapies in community practice - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of Antibacterial agent 34 during storage.
Welcome to the technical support center for Antibacterial Agent 34. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors contributing to the degradation of this compound, a tetracycline-class compound, are exposure to light, atmospheric oxygen, suboptimal pH, high temperatures, and the type of solvent used for reconstitution.[1][2] These factors can lead to a loss of antibacterial activity and the formation of potentially toxic degradation products.[3]
Q2: What are the main degradation products of this compound?
A2: The principal degradation products of this compound are its epimer (4-epitetracycline), the anhydro-derivative (anhydrotetracycline), and the epimer of the anhydro-derivative (4-epianhydrotetracycline).[4][5][6] The formation of these products is often accelerated by acidic conditions and heat.
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure maximum stability, solid (powder) this compound should be stored at low temperatures, ideally frozen below 0°C, and protected from light and moisture. Under these conditions, the agent can retain its activity for up to four years. The container should be kept tightly closed in a dry and well-ventilated area.[7]
Q4: How should I store solutions of this compound?
A4: Stock solutions of this compound should be stored at -20°C and are generally stable for a few days at 37°C.[8] It is crucial to minimize freeze-thaw cycles, so it is recommended to aliquot the stock solution into smaller, single-use volumes.[9] After thawing, any unused portion of the solution should be discarded.[9]
Q5: What is the impact of pH on the stability of this compound in solution?
A5: The stability of this compound is significantly influenced by pH. It is generally more stable in acidic solutions compared to alkaline solutions.[2][10] Under alkaline conditions (pH > 7.5), the molecule can undergo cleavage, leading to inactive forms.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of antibacterial activity in my experiments. | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions. Ensure the solid compound is stored at ≤0°C and solutions at -20°C, both protected from light. 2. Prepare fresh solutions for each experiment. 3. Verify the pH of your experimental medium; acidic conditions are generally preferred for stability.[2] |
| Unexpected peaks in my analytical chromatogram (e.g., HPLC). | Presence of degradation products such as epitetracycline, anhydrotetracycline, or epianhydrotetracycline.[4][6] | 1. Confirm the identity of the extra peaks by comparing their retention times with known standards of the degradation products. 2. Implement the recommended storage and handling procedures to minimize further degradation. 3. Refer to the "Experimental Protocols" section to perform a stability-indicating HPLC analysis. |
| Color change of the this compound solution (e.g., yellow to brown). | This indicates significant degradation of the compound, often due to prolonged exposure to light and/or suboptimal pH.[2] | 1. Discard the discolored solution immediately. 2. Prepare a fresh solution using a new vial of the solid compound. 3. Ensure the new solution is protected from light during preparation and storage. |
Quantitative Data Summary
Table 1: Stability of this compound in Methanol Solution at Different Temperatures and Concentrations [11]
| Initial Concentration | Storage Temperature | Concentration after 10 days | Stability |
| 10 mg/L | 25°C | 6.78 mg/L | Lower |
| 10 mg/L | -20°C | 8.00 mg/L | Higher |
| 50 mg/L | 25°C | 24.25 mg/L | Lower |
| 50 mg/L | -20°C | 45.40 mg/L | Higher |
| 100 mg/L | 25°C | 47.80 mg/L | Lower |
| 100 mg/L | -20°C | 97.13 mg/L | Higher |
Table 2: Stability of Tetracycline Antibiotics in Raw Milk [12]
| Storage Temperature | Storage Duration | % Loss of Tetracycline |
| 4°C | 48 hours | 0% |
| 4°C | 72 hours | 4 - 13% |
| 25°C | 24 hours | 0% |
| 25°C | 48 hours | 0 - 18% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its primary degradation products.
Materials:
-
This compound sample
-
Reference standards for 4-epitetracycline, anhydrotetracycline, and 4-epianhydrotetracycline
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
Cogent Bidentate C18™ column (4µm, 100Å, 4.6 x 75mm) or equivalent
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in DI Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Dissolve a known amount of this compound in 0.01N HCl.
-
Filter the sample through a 0.45µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 75mm
-
Flow rate: 1.0 mL/minute
-
Detection Wavelength: 360 nm
-
Gradient Elution:
-
0-4 min: 10% to 30% B
-
4-6 min: 30% to 80% B
-
6-7 min: 80% to 10% B
-
7-10 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the sample and the reference standards.
-
Identify and quantify this compound and its degradation products by comparing retention times and peak areas with the standards.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stability analysis of this compound.
References
- 1. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability Testing of Tetracycline HCl Capsules - AppNote [mtc-usa.com]
- 7. merck.com [merck.com]
- 8. khimexpert.com [khimexpert.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. icj-e.org [icj-e.org]
- 12. Stability of tetracycline antibiotics in raw milk under laboratory storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Antibacterial agent 34 vs vancomycin against S. aureus.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of the novel antibiotic teixobactin against vancomycin, a standard therapeutic for infections caused by Staphylococcus aureus (S. aureus). The data presented is compiled from key studies to assist in research and development efforts.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of teixobactin and vancomycin against various strains of S. aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains.
Table 1: Minimum Inhibitory Concentration (MIC) Against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| Teixobactin | ATCC 29213 (MSSA) | 0.25 | |
| NRS384 (USA300, MRSA) | 0.5 | ||
| Mu50 (VISA) | 0.5 | ||
| Vancomycin | ATCC 29213 (MSSA) | 1 | |
| NRS384 (USA300, MRSA) | 1 | ||
| Mu50 (VISA) | 8 |
Table 2: In Vivo Efficacy in Murine Infection Models
| Compound | Infection Model | Bacterial Strain | Efficacy Outcome | Reference |
| Teixobactin | Thigh Infection | S. aureus MRSA USA300 | Reduced bacterial load by >2 log10 CFU at 20 mg/kg | |
| Vancomycin | Thigh Infection | S. aureus MRSA USA300 | Reduced bacterial load by ~1.5 log10 CFU at 20 mg/kg | |
| Teixobactin | Septicemia (Systemic) | S. aureus MRSA USA300 | 100% survival at 5 mg/kg | |
| Vancomycin | Septicemia (Systemic) | S. aureus MRSA USA300 | 0% survival at 10 mg/kg |
Mechanism of Action
Teixobactin and vancomycin both inhibit bacterial cell wall synthesis, a critical pathway for bacterial survival. However, they do so by targeting different molecular precursors.
-
Vancomycin: A glycopeptide antibiotic, vancomycin acts by binding to the D-Ala-D-Ala termini of lipid II, the precursor to peptidoglycan. This binding sterically hinders the transglycosylation and transpeptidation steps, thus preventing the cross-linking of the peptidoglycan layer and compromising cell wall integrity.
-
Teixobactin: This novel depsipeptide antibiotic has a unique dual-targeting mechanism. It primarily binds to lipid II, but at a different site than vancomycin—specifically, the highly conserved pyrophosphate-sugar moiety. It also binds to lipid III, a precursor to teichoic acid synthesis. This dual inhibition of two key cell wall polymer pathways is a reason for its high potency and low frequency of resistance development.
Comparative Analysis of Antibacterial Agent 34's Efficacy Against Clinically Significant Bacterial Pathogens
This guide provides a comprehensive comparison of the in vitro activity of the novel investigational antibacterial agent, designated Antibacterial Agent 34, against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The performance of Agent 34 is benchmarked against established antibiotics, including vancomycin, linezolid, daptomycin, ciprofloxacin, ceftriaxone, and meropenem. All quantitative data is presented in standardized tables, and detailed experimental methodologies are provided for reproducibility. Visual representations of the proposed mechanism of action for Agent 34 and the experimental workflow are included to facilitate understanding.
In Vitro Antibacterial Activity
The antibacterial efficacy of Agent 34 and comparator drugs was determined by assessing their Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. The results are summarized in the tables below.
Gram-Positive Bacteria
This compound demonstrates potent activity against a range of Gram-positive bacteria, with MIC values indicating strong inhibition of bacterial growth.
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 43300 (MRSA) | 1-4[1] | 1-2[2][3] | 1-4[4][5][6][7] | <1-1[8][9][10] |
| Staphylococcus epidermidis | No Data Available | ≤4-16[11][12] | ≥4-≥256[13][14][15][16] | No Data Available |
| Enterococcus faecalis | No Data Available | 4->128[16][17][18][19][20][21] | 2-4[14][17][22][23][24] | 2-4[11][25][26][27] |
| Streptococcus pneumoniae | No Data Available | ≤0.19-1.5[5][8][28][29] | 0.25-2[6][22][25][30][31] | No Data Available |
Gram-Negative Bacteria
Agent 34 also exhibits activity against several clinically important Gram-negative pathogens.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Ceftriaxone MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 4[1] | 0.004-0.015[31][32][33] | 0.06-8[10][18][34][35][36] | No Data Available |
| Klebsiella pneumoniae ATCC 10031 | 4[1] | No Data Available | No Data Available | 0.5-16[1][37][38][39][40][41] |
| Acinetobacter baumannii ATCC 19606 | 2[1] | No Data Available | No Data Available | 0.25-16[4][23][24][32][37] |
Proposed Mechanism of Action: this compound
This compound is believed to exert its bactericidal effect through a multi-pronged attack on the bacterial cell.[1] The proposed signaling pathway is outlined below.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][9][19][42][43]
1. Preparation of Bacterial Inoculum:
- Bacterial isolates were subcultured on appropriate agar plates and incubated for 18-24 hours.
- Well-isolated colonies were selected and suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.
- The standardized suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- Stock solutions of this compound and comparator antibiotics were prepared.
- Serial two-fold dilutions of each antimicrobial agent were prepared in CAMHB in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plates containing the antimicrobial dilutions was inoculated with the prepared bacterial suspension.
- Positive (bacteria and broth, no antibiotic) and negative (broth only) growth controls were included on each plate.
- The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of the antibacterial agents.
Mechanisms of Action of Comparator Antibiotics
-
Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking transglycosylation and transpeptidation.[1][37][38] This action is primarily effective against Gram-positive bacteria.[1]
-
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
-
Daptomycin: A cyclic lipopeptide that disrupts the bacterial cell membrane in a calcium-dependent manner, leading to ion leakage and cell death.
-
Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[28][34][42][43]
-
Ceftriaxone: A third-generation cephalosporin (a beta-lactam antibiotic) that inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), thus preventing the final step of peptidoglycan synthesis.
-
Meropenem: A broad-spectrum carbapenem (a beta-lactam antibiotic) that also inhibits bacterial cell wall synthesis by binding to and inactivating PBPs.
References
- 1. Comparison of Meropenem MICs and Susceptibilities for Carbapenemase-Producing Klebsiella pneumoniae Isolates by Various Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. In Vitro Studies of Pharmacodynamic Properties of Vancomycin against Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Antibacterial and anti-biofilm activities of Disaspidin BB against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. academic.oup.com [academic.oup.com]
- 14. Linezolid Dependence in Staphylococcus epidermidis Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Investigation of a linezolid-resistant Staphylococcus epidermidis outbreak in a French hospital: phenotypic, genotypic, and clinical characterization [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Vancomycin Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Bacteriostatic or bactericidal effect of linezolid against multiresistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pharmacodynamic Activity and Efficacy of Linezolid in a Rat Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 32. en.iacld.com [en.iacld.com]
- 33. gavinpublishers.com [gavinpublishers.com]
- 34. Determining the Optimal Ceftriaxone MIC for Triggering Extended-Spectrum β-Lactamase Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Clinical Impact of Ceftriaxone Resistance in Escherichia coli Bloodstream Infections: A Multicenter Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 37. Evaluation of Meropenem Regimens Suppressing Emergence of Resistance in Acinetobacter baumannii with Human Simulated Exposure in an In Vitro Intravenous-Infusion Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Predicting the Effect of Meropenem Against Klebsiella pneumoniae Using Minimum Inhibitory Concentrations Determined at High Inocula [mdpi.com]
- 39. Is meropenem MIC increase against KPC-producing Klebsiella pneumoniae correlated with increased resistance rates against other antimicrobials with Gram-negative activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. journals.asm.org [journals.asm.org]
- 42. journals.asm.org [journals.asm.org]
- 43. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Antibacterial Agent 34 in Diverse Infection Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of Antibacterial agent 34 across various infection models. Through a comparative approach, this document benchmarks the performance of this compound against established alternative therapies, supported by experimental data. Detailed methodologies for key in vivo experiments are presented to ensure reproducibility and facilitate further investigation.
Executive Summary
This compound has demonstrated significant in vivo potency in murine models of sepsis, bloodstream infections, and skin infections. Data indicates that this agent effectively reduces bacterial load and improves survival rates in animals infected with methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the disruption of the bacterial cell membrane, leading to rapid bactericidal activity. When compared to standard-of-care antibiotics such as vancomycin, daptomycin, and linezolid, this compound exhibits comparable or, in some instances, superior efficacy.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize the quantitative data from various murine infection models, comparing the efficacy of this compound with other antibacterial agents.
Table 1: Efficacy in Murine Bloodstream Infection Model (Bacteremia)
| Treatment Group | Dosage | Survival Rate (%) | Bacterial Load Reduction (log10 CFU/organ) | Reference |
| This compound | 10 mg/kg/day | Significantly improved | Lungs, Liver, Heart: Significant reduction | [1] |
| Compound 6 | 10 mg/kg/day | Significantly improved | Lungs, Liver, Heart: Significant reduction | [1] |
| Vehicle Control | - | - | - | [1] |
| Vancomycin | 50 mg/kg (twice daily) | 52.9% | Lungs: 4.67 ± 0.17 | [2] |
| Daptomycin | - | 94% | Lungs: 4.36 ± 0.20 | [2] |
Table 2: Efficacy in Murine Skin Infection Model
| Treatment Group | Dosage | Bacterial Load Reduction (log10 CFU/skin) | Reference |
| This compound | 20 mg/kg/day | Significant reduction | [1] |
| Compound 6 | 20 mg/kg/day | Significant reduction | [1] |
| Vehicle Control | - | - | [1] |
| Linezolid | 100 mg/kg (twice daily) | ~1 log10 killing (groin abscess) | [3][4] |
| Vancomycin | 4 mg/kg (topical) | Significant reduction in wound bacterial burden | [5] |
Table 3: Efficacy in Murine Sepsis Model
| Treatment Group | Dosage | Outcome | Reference |
| This compound | 5 and 10 mg/kg (i.p., q12h for 2 days) | Significantly reduced bacterial load in blood, liver, kidney, and spleen | [6] |
| Vancomycin | - | Effective in reducing lesion volume in MRSA-infected rabbits | [7] |
| Vehicle Control | - | - | [6] |
Mechanism of Action: Bacterial Membrane Disruption
This compound exerts its bactericidal effect by targeting and disrupting the integrity of the bacterial cell membrane. This leads to the leakage of essential intracellular components, such as proteins and DNA, and an increase in intracellular reactive oxygen species, ultimately resulting in bacterial cell death[6].
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Linezolid against Staphylococcus aureus in Different Rodent Skin and Soft Tissue Infections Models [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Comparing the cytotoxicity of Antibacterial agent 34 with other experimental antibacterial agents.
Comparative Cytotoxicity Analysis of Experimental Antibacterial Agents
This guide provides a comparative analysis of the cytotoxicity of "Antibacterial Agent 34" against other experimental antibacterial agents. The data presented for alternative agents is based on published experimental findings, while "this compound" is presented as a placeholder for the user's proprietary data. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of new antibacterial candidates.
Comparative Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of an antibacterial agent required to inhibit the viability of mammalian cells by 50%. The data below summarizes the IC50 values against the HeLa human cervical cancer cell line, a standard model for cytotoxicity assessment.[1][2][3][4]
| Antibacterial Agent | Class | IC50 on HeLa Cells (µg/mL) | Reference |
| This compound | [Specify Class] | [Insert Your Data] | [Your Internal Report] |
| Altersolanol C | Anthraquinone | 8.7 (converted from 8.0 µM) | [3] |
| Myricetin | Flavonoid | 22.70 | [4] |
| HAL-74 Extract | Bacterial Metabolite | 132.88 | [1] |
| Indeno[1,2-b]quinoline (Compound 2) | Synthetic Heterocycle | 4.5 - 20.7 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are the standard protocols for the key cytotoxicity assays cited in this guide.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: After incubation, replace the medium with fresh medium containing varying concentrations of the test antibacterial agents. Incubate for another 24-48 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
MTT Assay Experimental Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6]
Protocol:
-
Cell Culture and Treatment: Follow the same initial steps for cell seeding and treatment as in the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 10 minutes.
-
Sample Transfer: Carefully transfer the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt INT) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
LDH Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Treat cells with the antibacterial agents as described previously.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Analysis: Intrinsic Apoptosis
Many antibacterial agents induce cytotoxicity in mammalian cells through the induction of apoptosis, a form of programmed cell death.[7][8] The intrinsic (or mitochondrial) pathway is a common mechanism initiated by cellular stress.[9]
Cellular stress leads to the activation of BH3-only proteins, which in turn activate BAX and BAK. These proteins oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.[9][10]
Intrinsic Apoptosis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Cytotoxicity tests of antibacterial agents on human fibroblasts cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flexible Usage and Interconnectivity of Diverse Cell Death Pathways Protect against Intracellular Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Cross-Validation of the Antibacterial Spectrum of Antibacterial Agent 34 in Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of a novel investigational compound, Antibacterial Agent 34. The data presented herein is a simulated cross-laboratory validation study, designed to model the expected performance of this agent against a panel of clinically relevant bacterial strains. The performance of this compound is compared with established antibiotics: Ciprofloxacin and Linezolid.
The primary objective of this guide is to present a framework for the cross-validation of antibacterial agents and to illustrate the expected consistency of results when standardized methodologies are employed. All experimental protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are considered the gold standard for antimicrobial susceptibility testing.[1][2][3][4][5]
Data Presentation: Comparative Antibacterial Spectrum
The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values for this compound and comparator agents, as determined by three independent laboratories. MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. All values are presented in micrograms per milliliter (µg/mL).
| Bacterial Strain | Agent | Laboratory A (MIC in µg/mL) | Laboratory B (MIC in µg/mL) | Laboratory C (MIC in µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus (ATCC 29213) | This compound | 2 | 2 | 4 |
| Ciprofloxacin | 0.5 | 0.5 | 0.5 | |
| Linezolid | 2 | 2 | 2 | |
| Enterococcus faecalis (ATCC 29212) | This compound | 4 | 4 | 4 |
| Ciprofloxacin | 1 | 2 | 1 | |
| Linezolid | 2 | 2 | 2 | |
| Gram-Negative | ||||
| Escherichia coli (ATCC 25922) | This compound | 8 | 8 | 8 |
| Ciprofloxacin | 0.03 | 0.03 | 0.06 | |
| Linezolid | >256 | >256 | >256 | |
| Pseudomonas aeruginosa (ATCC 27853) | This compound | 16 | 32 | 16 |
| Ciprofloxacin | 0.25 | 0.5 | 0.25 | |
| Linezolid | >256 | >256 | >256 |
Note: The presented data is hypothetical and for illustrative purposes only.
Experimental Protocols
The determination of the antibacterial spectrum was performed following the standardized procedures outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][2][3] The use of these standardized methods is crucial for ensuring the reproducibility and comparability of results across different laboratories.[5][6]
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of this compound, Ciprofloxacin, and Linezolid are prepared.
-
Serial two-fold dilutions of each agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plates containing the antimicrobial dilutions.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Visualizations
The following diagrams illustrate the logical flow of the cross-validation process and the experimental workflow for determining the antibacterial spectrum.
Caption: Logical workflow for the cross-validation of an antibacterial agent's spectrum.
References
Safety Operating Guide
Personal protective equipment for handling Antibacterial agent 34
Essential Safety and Handling Guide for Antibacterial Agent 34
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent powdered antibacterial compound. The following procedures are designed to ensure the safety of laboratory personnel and prevent environmental contamination.
Hazard Assessment and Engineering Controls
Given the potent nature of this compound, a thorough risk assessment must be conducted prior to handling. The primary goal is to minimize exposure through inhalation, skin contact, and ingestion.
Engineering Controls are the first and most critical line of defense. The open handling of powdered this compound is strictly prohibited.[1] All manipulations involving the powdered form of this agent must be performed within a certified containment system.
| Control Tier | Engineering Control | Recommended Use for this compound |
| Primary Containment | Ventilated Balance Enclosure (VBE) / Powder Containment Hood | Weighing and aliquoting small quantities. |
| Flexible Glove Bag/Isolator | Small-scale manipulations, dispensing, and transfers.[2][3] | |
| Rigid Glovebox Isolator | Frequent or larger-scale operations requiring a robust, contained environment.[1][4] | |
| Secondary Containment | Dedicated Laboratory Room | The room housing the primary containment should have controlled access and be maintained under negative pressure. |
| HEPA Filtration | Air exhausted from primary and secondary containment areas should be HEPA-filtered. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The selection of PPE is based on the potential for exposure and the specific task being performed. For potent compounds, a higher level of respiratory protection may be necessary.[3]
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact. The outer glove is removed immediately after handling. |
| Lab Coat/Gown | Disposable, solid-front gown with tight-fitting cuffs | Protects street clothes and skin from contamination. |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from airborne particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum) | For handling within a primary containment system. |
| Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a higher risk of aerosol generation or for individuals who cannot achieve a proper fit with an N95 respirator.[3] |
Experimental Protocols: Safe Handling Procedures
Protocol 1: Weighing and Preparing Solutions of this compound
-
Preparation : Ensure the primary containment system (e.g., ventilated balance enclosure or glovebox) is clean and certified. Prepare all necessary materials (spatulas, weigh boats, tubes, solvent) and place them inside the containment unit before starting.
-
Donning PPE : Follow the donning sequence outlined in the workflow diagram below.
-
Handling : Perform all manipulations of the powdered agent deep within the containment unit. Use a dedicated spatula for transfers.
-
Solution Preparation : Slowly add the weighed powder to the solvent to minimize aerosol generation. Cap the container securely.
-
Initial Decontamination : Decontaminate the exterior of the sealed container and all tools used within the containment unit with an appropriate disinfectant.
-
Waste Disposal : All disposable items that came into contact with the powder are considered hazardous waste and must be placed in a sealed, labeled waste bag inside the containment unit.
-
Doffing PPE : Follow the doffing sequence outlined in the workflow diagram to prevent self-contamination.
Protocol 2: Surface Decontamination
-
Preparation : Wear appropriate PPE as detailed above.
-
Cleaning : If visible powder is present, gently cover it with absorbent material dampened with a disinfectant to avoid aerosolizing the powder.[5]
-
Disinfection : Apply an EPA-registered disinfectant effective against bacteria to the contaminated surface.[6][7] Ensure the surface remains wet for the manufacturer-specified contact time.[8]
-
Rinsing : If the disinfectant is corrosive or leaves a residue, rinse the surface with 70% ethanol or sterile water after the required contact time.[9]
-
Disposal : All cleaning materials must be disposed of as hazardous waste.
Operational and Disposal Plans
Spill Response
-
Evacuate : Immediately evacuate the area if a spill occurs outside of a containment unit.
-
Alert : Inform the laboratory supervisor and institutional safety officer.
-
Secure : Restrict access to the affected area. Post warning signs.
-
Cleanup : Only trained personnel with appropriate PPE (including a PAPR) should perform the cleanup. Use a spill kit containing absorbent pads, appropriate disinfectant, and hazardous waste bags. Never dry sweep a powdered spill.
Waste Disposal
Improper disposal of antibacterial agents can contribute to antimicrobial resistance in the environment.[10][11]
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused stock solutions and contaminated media should be collected in a labeled hazardous chemical waste container. Do not pour down the drain.[11] |
| Sharps | Contaminated needles and syringes must be placed in a puncture-resistant sharps container.[10] |
| Final Disposal | All waste streams must be disposed of through the institution's hazardous waste management program, typically involving high-temperature incineration. |
Mandatory Visualizations
Caption: Workflow for Safely Handling this compound.
Caption: Disposal Plan for this compound Waste Streams.
References
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. aiha.org [aiha.org]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. cdc.gov [cdc.gov]
- 6. ehs.unl.edu [ehs.unl.edu]
- 7. Surface Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 10. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 11. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
